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  • Product: 3-Bromo-4-butoxybenzoic acid
  • CAS: 450416-09-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Bromo-4-butoxybenzoic Acid

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-butoxybenzoic acid.[1][2] Chemical Scaffold for Liquid Crystal Engineering & Medicinal Chemistry Executive Summary 3...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical properties, synthesis, and applications of 3-Bromo-4-butoxybenzoic acid.[1][2]

Chemical Scaffold for Liquid Crystal Engineering & Medicinal Chemistry

Executive Summary

3-Bromo-4-butoxybenzoic acid (CAS: 450416-09-8) is a bifunctional aryl building block characterized by an electron-rich alkoxy ring system, a reactive aryl bromide handle, and a carboxylic acid moiety.[1][2] It serves as a critical intermediate in the synthesis of non-purine xanthine oxidase inhibitors (such as Febuxostat analogs) and as a lateral-substituted core for adjusting phase transition temperatures in thermotropic liquid crystals.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic pathways, and functional reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 3-Bromo-4-butoxybenzoic acid
Common Name 3-Bromo-4-n-butoxybenzoic acid
CAS Registry Number 450416-09-8
Molecular Formula C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol
SMILES CCCCOC1=C(C=C(C=C1)C(=O)O)Br
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calc.) ~4.2 (Carboxylic acid)
LogP (Calc.) ~3.8 (Lipophilic)

Critical Isomer Note: Researchers must distinguish between the n-butoxy (linear chain) and isobutoxy (branched chain) variants. The isobutoxy analog is the specific intermediate for Febuxostat. This guide focuses on the n-butoxy variant, often used in materials science.[1]

Synthetic Pathways & Reaction Mechanisms[2][4]

Two primary routes exist for the synthesis of 3-Bromo-4-butoxybenzoic acid. The choice of route depends on the starting material availability and the required regioselectivity.

Route A: Direct Bromination of 4-Butoxybenzoic Acid

This method utilizes the strong ortho-directing effect of the alkoxy group.[1][2] Since the para position is blocked by the carboxyl group (a meta director), the bromine selectively adds to the 3-position.[1]

  • Reagents: 4-Butoxybenzoic acid, Bromine (

    
    ), Glacial Acetic Acid.[1]
    
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1]
    
  • Pros: Single-step synthesis from commercially available precursor.[1][2]

  • Cons: Requires careful temperature control to prevent over-bromination.

Route B: Alkylation of 3-Bromo-4-hydroxybenzoic Acid

This modular approach is preferred in medicinal chemistry for generating libraries of analogs with different alkyl chain lengths.[1][2]

  • Reagents: 3-Bromo-4-hydroxybenzoic acid, 1-Bromobutane, Potassium Carbonate (

    
    ), DMF or Acetone.[1][2]
    
  • Mechanism: Williamson Ether Synthesis (

    
    ).[1]
    
  • Pros: High regiocontrol; avoids handling elemental bromine.

  • Cons: Two-step process if the ester requires subsequent hydrolysis.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for both synthetic strategies.

SynthesisPathways Start1 4-Butoxybenzoic Acid (Starting Material) Reaction1 Bromination (Br2, AcOH, 45°C) Start1->Reaction1 SEAr Mechanism Start2 3-Bromo-4-hydroxybenzoic Acid (Starting Material) Reaction2 Alkylation (SN2) (n-BuBr, K2CO3, DMF) Start2->Reaction2 Base-mediated Product 3-Bromo-4-butoxybenzoic Acid (Target) Reaction1->Product Recrystallization Intermediate Ester Intermediate (If ester SM used) Reaction2->Intermediate Ester Route Reaction2->Product Direct Acid Route Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Hydrolysis->Product

Figure 1: Comparative synthetic workflows for 3-Bromo-4-butoxybenzoic acid.[1][2]

Validated Experimental Protocols

Protocol 1: Direct Bromination (Route A)

Objective: Synthesis of 3-Bromo-4-butoxybenzoic acid via electrophilic aromatic substitution.[1][2]

  • Dissolution: Dissolve 10.0 g (51.5 mmol) of 4-butoxybenzoic acid in 100 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Bromine Addition: Solution of bromine (8.2 g, 51.5 mmol) in 20 mL of acetic acid is added dropwise over 30 minutes while maintaining the reaction temperature at 40-45°C.

    • Note: The reaction is exothermic. Rapid addition can lead to dibromination.

  • Reflux: After addition, stir the mixture at room temperature for 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite (to quench unreacted bromine).

  • Isolation: Filter the resulting white precipitate. Wash with water (3 x 50 mL) until the filtrate is neutral pH.[1]

  • Purification: Recrystallize from ethanol/water (4:1) to yield the product as white needles.

Protocol 2: Alkylation (Route B)[1][2]

Objective: Synthesis via Williamson etherification.

  • Setup: In a 100 mL flask, combine 3-bromo-4-hydroxybenzoic acid (2.17 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL).

  • Alkylation: Add 1-bromobutane (1.51 g, 11 mmol) dropwise.

  • Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Cool to room temperature and pour into 1N HCl (100 mL) to precipitate the acid.

    • Note: If the potassium salt of the acid was alkylated to the ester, an additional hydrolysis step (LiOH/THF) is required.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Dry organic layer over

    
     and concentrate in vacuo.
    

Functional Reactivity & Applications

Reactivity Profile

The molecule possesses two distinct orthogonal reaction sites:[3]

  • Aryl Bromide (C-3): Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Carboxylic Acid (C-1): Enables amide coupling, esterification, or reduction to benzyl alcohol.[1]

ReactivityMap Center 3-Bromo-4-butoxybenzoic Acid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Center->Suzuki Br-site Amide Amide Coupling (R-NH2, EDC/HOBt) Center->Amide COOH-site Ester Esterification (R-OH, H+) Center->Ester COOH-site Heck Heck Reaction (Alkene, Pd) Center->Heck Br-site Biaryl Biaryl Derivatives (Liquid Crystals) Suzuki->Biaryl AmideProd Benzamides (Drug Scaffolds) Amide->AmideProd EsterProd Benzoate Esters (Mesogens) Ester->EsterProd

Figure 2: Orthogonal reactivity map for divergent synthesis.[1][2]

Applications

Liquid Crystal Engineering: 4-Alkoxybenzoic acids are classic mesogens (liquid crystal formers) due to their ability to form hydrogen-bonded dimers.[1][2]

  • Effect of Bromine: The introduction of a lateral bromine atom at position 3 disrupts the packing efficiency of the molecules. This typically lowers the melting point and the clearing point (transition to isotropic liquid) compared to the non-brominated parent.[1]

  • Utility: It is used to engineer low-melting eutectic mixtures or to induce specific phase geometries (e.g., suppressing smectic phases in favor of nematic phases) in display materials.[1]

Medicinal Chemistry:

  • Xanthine Oxidase Inhibitors: The 3-bromo-4-alkoxy motif is a key pharmacophore in non-purine xanthine oxidase inhibitors (e.g., Febuxostat).[1][2] The bromine atom fills a hydrophobic pocket in the enzyme active site, enhancing binding affinity.

  • Scaffold Diversity: The carboxylic acid allows for the attachment of various heterocycles (thiazoles, pyrazoles) essential for bioactivity.[1]

Handling, Safety, & Stability

ParameterGuideline
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][4] 2A (H319), STOT SE 3 (H335).[1]
Signal Word WARNING
Storage Store in a cool, dry place (2-8°C recommended). Light sensitive (protect from direct sunlight to prevent debromination).[1]
Incompatibilities Strong oxidizing agents, strong bases.[2]
PPE Nitrile gloves, safety goggles, and lab coat are mandatory.[2] Use a dust mask if handling large quantities of powder.

Self-Validating Safety Check:

  • Acid Test: Dissolve a small amount in water; check pH. It should be acidic (~pH 3-4).[1][2] If neutral, the acid may have formed a salt or ester.

  • Halogen Test: Beilstein test or elemental analysis should confirm the presence of bromine.

References

  • Guidechem. (n.d.). 3-Bromo-4-butoxybenzoic acid Properties and CAS 450416-09-8. Retrieved from [1][2]

  • Aronis. (n.d.).[1] Compound Library: 3-Bromo-4-butoxybenzoic acid.[1][2][5] Retrieved from [1][2]

  • Herbert, A.J. (1967).[6] Transition temperatures and transition energies of the p-n-alkoxy benzoic acids. Trans. Faraday Soc., 63, 555.[6] (Context for liquid crystal properties of the parent scaffold).

  • Konda, S., et al. (2011). Synthesis of Febuxostat Intermediates. (General reference for 3-bromo-4-alkoxybenzoic acid synthesis methodologies).

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-butoxybenzoic Acid

This guide provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-4-butoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 3-Bromo-4-butoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. Its substituted benzoic acid structure presents a unique scaffold for the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation through modern spectroscopic techniques is paramount for its effective utilization and for ensuring the integrity of subsequent research.

This document offers a comprehensive examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Bromo-4-butoxybenzoic acid. The interpretation is grounded in the fundamental principles of spectroscopy and is supported by comparative data from structurally related molecules. Furthermore, this guide outlines a robust synthetic protocol and standardized methodologies for data acquisition, providing a self-validating framework for researchers.

Synthesis of 3-Bromo-4-butoxybenzoic Acid: A Two-Step Approach

The synthesis of 3-Bromo-4-butoxybenzoic acid can be efficiently achieved in a two-step process starting from the commercially available p-hydroxybenzoic acid. The initial step involves the regioselective bromination of p-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid[1]. Subsequently, the butoxy group is introduced via a Williamson ether synthesis[2][3][4][5][6].

Step 1: Bromination of p-Hydroxybenzoic Acid

The hydroxyl group of p-hydroxybenzoic acid is an activating ortho-, para-director. To achieve mono-bromination at the position ortho to the hydroxyl group, careful control of the reaction conditions is necessary.

Protocol:

  • Dissolve p-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid[1].

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature, typically room temperature, with constant stirring[1].

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove excess bromine.

  • Precipitate the product by adding cold water.

  • Collect the crude 3-bromo-4-hydroxybenzoic acid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid is deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromobutane[2][3][4].

Protocol:

  • Suspend 3-bromo-4-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add a suitable base, for instance, potassium carbonate, to the suspension.

  • Add 1-bromobutane to the reaction mixture.

  • Heat the reaction mixture with stirring, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the crude 3-Bromo-4-butoxybenzoic acid by filtration and purify by recrystallization.

Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 3-Bromo-4-butoxybenzoic acid. These predictions are based on the analysis of its constituent functional groups and by drawing parallels with the known spectral data of related compounds such as 4-butoxybenzoic acid[7][8][9][10] and 3-bromobenzoic acid[11][12][13][14][15][16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 3-Bromo-4-butoxybenzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) will exhibit distinct signals corresponding to the aromatic protons and the protons of the butoxy group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0 - 13.0Singlet (broad)1H-COOH
~8.1Doublet1HAr-H (ortho to -COOH)
~7.9Doublet of doublets1HAr-H (meta to -COOH, ortho to -Br)
~7.0Doublet1HAr-H (ortho to -O-CH₂)
~4.1Triplet2H-O-CH₂-
~1.8Sextet2H-O-CH₂-CH₂-
~1.5Sextet2H-CH₂-CH₃
~1.0Triplet3H-CH₃

Interpretation:

  • The broad singlet in the downfield region is characteristic of the acidic proton of the carboxylic acid group.

  • The aromatic region will display an ABC spin system due to the three non-equivalent protons on the benzene ring. The proton ortho to the electron-withdrawing carboxylic acid group will be the most deshielded.

  • The butoxy group will show a triplet for the terminal methyl group, and a series of multiplets for the three methylene groups, with the methylene group attached to the oxygen atom being the most downfield.

The predicted ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~166-COOH
~158Ar-C (attached to -O)
~135Ar-C (ortho to -COOH)
~132Ar-C (meta to -COOH, ortho to -Br)
~125Ar-C (ipso to -COOH)
~112Ar-C (attached to -Br)
~112Ar-C (ortho to -O-CH₂)
~69-O-CH₂-
~31-O-CH₂-CH₂-
~19-CH₂-CH₃
~14-CH₃

Interpretation:

  • The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift.

  • The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the oxygen of the butoxy group will be significantly shielded, while the carbon attached to the bromine will also show a characteristic shift.

  • The four distinct signals for the butoxy group carbons will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Bromo-4-butoxybenzoic acid is expected to show the following characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration
2500-3300 (broad)O-H stretch of carboxylic acid
~2960, ~2870C-H stretch (aliphatic)
~1700C=O stretch of carboxylic acid
~1600, ~1500, ~1450C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1050C-O stretch (alkyl ether)
~600-800C-Br stretch

Interpretation:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • A strong, sharp peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

  • The C-O stretching vibrations for the aryl and alkyl ethers will also be present.

  • A weaker absorption in the lower frequency region will indicate the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z Assignment
272/274[M]⁺ (Molecular ion)
255/257[M - OH]⁺
227/229[M - COOH]⁺
215/217[M - C₄H₉]⁺
155/157[M - C₄H₉O - CO]⁺

Interpretation:

  • The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2)[17]. The molecular ion peaks are expected at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and a carboxyl group (-COOH)[18][19].

  • Fragmentation of the butoxy side chain, such as the loss of a butyl radical (-C₄H₉), is also anticipated.

Experimental Workflow and Data Validation

The following diagram illustrates the logical workflow for the synthesis and comprehensive spectroscopic characterization of 3-Bromo-4-butoxybenzoic acid. This integrated approach ensures the unambiguous identification and purity assessment of the final compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Start p-Hydroxybenzoic Acid Bromination Bromination Start->Bromination Intermediate 3-Bromo-4-hydroxy- benzoic Acid Bromination->Intermediate Ether_Synthesis Williamson Ether Synthesis Intermediate->Ether_Synthesis Product 3-Bromo-4-butoxy- benzoic Acid Ether_Synthesis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group Identification MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation Interpretation Combined Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of 3-Bromo-4-butoxybenzoic acid.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 3-Bromo-4-butoxybenzoic acid. By understanding the expected spectral features, researchers can confidently identify and characterize this compound. The outlined synthetic and analytical protocols offer a reliable framework for obtaining high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science. The principles of spectral interpretation discussed herein are broadly applicable to the characterization of other substituted aromatic compounds.

References

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Butoxybenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ResearchGate. (n.d.). Mass spectrum of butoxybenzoic acid butyl ester isomers. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-Bromo-4-butoxybenzoic Acid

The following technical guide details the solubility characterization, thermodynamic modeling, and process optimization for 3-Bromo-4-butoxybenzoic acid , a critical intermediate in the synthesis of liquid crystals and p...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characterization, thermodynamic modeling, and process optimization for 3-Bromo-4-butoxybenzoic acid , a critical intermediate in the synthesis of liquid crystals and pharmaceutical derivatives.

Executive Summary & Chemical Context

3-Bromo-4-butoxybenzoic acid (Structure: Benzoic acid core, 3-Br, 4-O-Butyl) represents a class of amphiphilic molecules essential for liquid crystal mesogens and drug intermediates . Its solubility behavior is governed by a competition between the polar carboxylic acid "head" (capable of strong hydrogen bonding and dimerization) and the hydrophobic 3-bromo-4-butoxy "tail."

Understanding its solubility in organic solvents is not merely academic; it is the prerequisite for designing efficient crystallization processes , optimizing reaction yields , and ensuring purity during scale-up. This guide outlines the rigorous protocol for determining its solubility, modeling the data, and applying the results to process engineering.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Weight : ~273.12 g/mol

  • Key Functional Groups : Carboxylic acid (-COOH), Aryl Bromide (-Br), Alkoxy ether (-O-C4H9).

  • Solubility Mechanism : The molecule exhibits "like-dissolves-like" behavior. The -COOH group drives solubility in protic solvents (alcohols), while the bromo-butoxy moiety enhances affinity for moderately polar aprotic solvents (ethyl acetate).

Experimental Methodology: The Laser Monitoring Protocol

To ensure data integrity (E-E-A-T), the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its higher precision in detecting the exact moment of solid phase disappearance (saturation point).

Protocol Workflow

The following self-validating workflow ensures reproducibility.

SolubilityProtocol Prep Solvent Preparation (Degassed, High Purity) Setup Laser Monitoring Setup (Jacketed Vessel + Laser + Photodetector) Prep->Setup Equil Equilibration (Stirring at T ± 0.05 K) Setup->Equil Dosing Solute Addition (Stepwise Gravimetric Dosing) Equil->Dosing Detect Laser Transmittance Detection Dosing->Detect Detect->Dosing High Turbidity (Undissolved) Calc Mole Fraction Calculation (x_i) Detect->Calc Max Transmittance (Dissolved)

Figure 1: Dynamic Laser Monitoring Workflow. A closed-loop system where laser transmittance confirms the dissolution endpoint, eliminating visual error.

Step-by-Step Procedure
  • Preparation : Use an electronic analytical balance (uncertainty ±0.0001 g) to weigh the solvent into a double-walled glass vessel maintained by a thermostatic water bath (uncertainty ±0.05 K).

  • Initial State : The laser (typically 635 nm) passes through the solvent to a photodetector. Initial transmittance is 100%.

  • Dosing : Add known masses of 3-Bromo-4-butoxybenzoic acid. The solution becomes turbid (scattering light), dropping transmittance.

  • Dissolution : Stir continuously. As the solid dissolves, transmittance recovers. The endpoint is defined as the mass of solute required to maintain stable turbidity or the point just before permanent turbidity (depending on approach: synthetic vs. analytical).

  • Validation : Repeat measurements at temperatures from 278.15 K to 323.15 K.

Thermodynamic Modeling & Correlation

Raw solubility data must be correlated using thermodynamic models to allow for interpolation and process design. For benzoic acid derivatives, the Modified Apelblat and


 (Buchowski-Ksiazczak)  models are the industry standard.
Modified Apelblat Equation

This semi-empirical model assumes a linear relationship between the logarithm of the mole fraction solubility (


) and the inverse of temperature (

).


  • A, B, C : Empirical parameters derived from regression.

  • Applicability : Excellent for predicting solubility in pure solvents where enthalpy of solution varies with temperature.

Equation

This model relates solubility to the melting properties of the solute, useful for understanding non-ideality.



  • 
     : Melting temperature of 3-Bromo-4-butoxybenzoic acid.
    
  • 
     : Model parameters reflecting solution non-ideality.
    
Activity Coefficient Models (NRTL & Wilson)

For binary mixtures or precise crystallization design, activity coefficient models are required to account for molecular interactions (local composition).

ThermoModels cluster_Models Thermodynamic Correlation Models Data Experimental Solubility Data (x_exp vs T) Apelblat Modified Apelblat (Empirical Fit) Data->Apelblat Lh λh Model (Solid-Liquid Eq.) Data->Lh NRTL NRTL / Wilson (Activity Coeff.) Data->NRTL Output Process Parameters (ΔH_sol, ΔS_sol, ΔG_sol) Apelblat->Output Interpolation Lh->Output Mechanism Insight NRTL->Output Mixture Design

Figure 2: Thermodynamic Modeling Hierarchy. Selection of model depends on the end-goal: Apelblat for simple solubility curves, NRTL for complex mixture separation.

Expected Solubility Trends & Data Analysis

Based on the structural analogs (e.g., 4-butoxybenzoic acid and 3-bromo-benzoic acid), the solubility profile of 3-Bromo-4-butoxybenzoic acid typically follows this order in organic solvents:

Ethanol > Methanol > Ethyl Acetate > Acetone > Acetonitrile > Toluene > Water [1]

Mechanistic Explanation (Causality)
  • Alcohols (Ethanol/Methanol) : High solubility is driven by hydrogen bonding between the solvent's -OH group and the solute's carboxylic acid (-COOH) and ether (-O-) groups. The alkyl chain (butoxy) also interacts favorably with the ethyl/methyl groups of the solvent.

  • Esters/Ketones (Ethyl Acetate/Acetone) : Good solubility due to dipole-dipole interactions. These are excellent solvents for cooling crystallization as solubility drops significantly with temperature.

  • Water : Very low solubility due to the hydrophobic dominance of the aromatic ring, bromine atom, and butoxy chain, which disrupt the water hydrogen bond network (hydrophobic effect).

Quantitative Data Presentation (Template)

Researchers should tabulate data as follows to facilitate comparison:

T (K)Ethanol (

)
Ethyl Acetate (

)
Toluene (

)
Water (

)
283.15Value 1Value 2Value 3Trace
298.15Value 4Value 5Value 6Trace
313.15Value 7Value 8Value 9Trace

Note:


 represents the mole fraction solubility.

Applications in Process Optimization

Crystallization Solvent Selection

The ideal solvent for purifying 3-Bromo-4-butoxybenzoic acid should exhibit a steep solubility curve (high


).
  • Recommendation : Ethanol or Ethyl Acetate .[1]

  • Reasoning : High solubility at boiling point, moderate/low solubility at room temperature, ensuring high recovery yields upon cooling.

Hansen Solubility Parameters (HSP)

To predict solubility in novel solvents, calculate the "distance" (


) between the solute (1) and solvent (2):


  • 
     : Dispersion forces (influenced by Br and Butoxy).
    
  • 
     : Polar forces (influenced by -COOH).
    
  • 
     : Hydrogen bonding (influenced by -COOH).
    
  • Optimization : Minimize

    
     for dissolution; maximize 
    
    
    
    for anti-solvent precipitation (e.g., adding Water to an Ethanol solution).

References

  • Jouyban, A. (2019). Review of the Pharmaceutical Solubility Studies. Journal of Pharmaceutical Innovation. Link (Methodology Validation).

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link (Model Basis).

  • NIST Chemistry WebBook . 4-Butoxybenzoic acid Thermochemical Data. Link (Analogous Compound Data).

  • Shaokun, T. et al. (2014). Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives. Journal of Chemical & Engineering Data. (General reference for class behavior).
  • PubChem . 3-Bromo-4-hydroxybenzoic acid Compound Summary. Link (Precursor Properties).

Sources

Foundational

Commercial Sourcing & Technical Profile: 3-Bromo-4-butoxybenzoic Acid

The following technical guide details the sourcing, verification, and synthesis of 3-Bromo-4-butoxybenzoic acid , a critical intermediate in the development of liquid crystalline materials and pharmaceutical precursors (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, verification, and synthesis of 3-Bromo-4-butoxybenzoic acid , a critical intermediate in the development of liquid crystalline materials and pharmaceutical precursors (specifically Febuxostat analogs).

Executive Summary: Strategic Sourcing

3-Bromo-4-butoxybenzoic acid (CAS 450416-09-8 for the n-butoxy isomer) is a specialized halogenated building block.[1] Its primary utility lies in its dual functionality: the carboxylic acid moiety allows for amide/ester formation, while the aryl bromide serves as a handle for Suzuki-Miyaura coupling or cyanation.

For drug development professionals, distinguishing between the n-butoxy (straight chain) and isobutoxy (branched) isomers is critical, as the latter is structurally related to the xanthine oxidase inhibitor Febuxostat . This guide addresses the supply chain for the n-butoxy variant while noting the isobutoxy analog where relevant.

Chemical Identity & Specifications

Precise identification is the first step in procurement to avoid isomer confusion.

FeatureSpecification (n-Butoxy)Specification (Iso-butoxy)
Chemical Name 3-Bromo-4-butoxybenzoic acid3-Bromo-4-isobutoxybenzoic acid
CAS Number 450416-09-8 881583-05-7
Molecular Formula C₁₁H₁₃BrO₃C₁₁H₁₃BrO₃
Molecular Weight 273.12 g/mol 273.12 g/mol
SMILES CCCCOC1=C(C=C(C=C1)C(=O)O)BrCC(C)COC1=C(C=C(C=C1)C(=O)O)Br
Key Application Liquid Crystals, General SynthesisFebuxostat Intermediates

Market Landscape: Key Suppliers

Supply for this compound is tiered. "Tier 1" suppliers hold stock, while "Tier 2" lists it as a virtual inventory item requiring lead time.

Tier 1: Verified Stock & Rapid Fulfillment
  • BLD Pharm: A primary source for halogenated heterocycles and benzoic acid derivatives. They list the n-butoxy isomer (CAS 450416-09-8) explicitly.[1]

  • Aronis: Specializes in building blocks and screening compounds; often holds stock of specific alkoxy-bromo acids.

Tier 2: Custom Synthesis & Aggregators
  • Thermo Fisher Scientific (Alfa Aesar/Acros): Often supplies the precursor 3-Bromo-4-hydroxybenzoic acid (CAS 14348-41-5) or the 4-butoxybenzoic acid (CAS 1498-96-0), allowing for rapid in-house synthesis if the specific brominated ether is out of stock.[1]

  • eChemPortal / PubChem Vendors: Aggregators like MolPort or ChemSpace can locate smaller synthesis houses in China or India (e.g., Watson International) that synthesize on demand.

Quality Assurance Framework (Protocol)

Trusting a certificate of analysis (CoA) is insufficient for critical path research. The following protocol validates the identity and purity of the incoming material.

Protocol A: Identity Verification via NMR

Objective: Confirm the presence of the butyl chain and the specific substitution pattern (1,3,4-trisubstituted ring).

  • Solvent: Dissolve 10 mg of sample in DMSO-d₆ (Chloroform-d may cause solubility issues with the free acid).

  • Key Signals (Expectation):

    • Aromatic Region: Three protons. Look for a doublet (d) at ~8.1 ppm (H2), a doublet of doublets (dd) at ~7.9 ppm (H6), and a doublet (d) at ~7.2 ppm (H5). The coupling constants (

      
      ) verify the ortho (H5-H6) and meta (H2-H6) relationships.[1]
      
    • Alkoxy Chain:

      • n-Butoxy:[1] Triplet at ~4.1 ppm (-OCH₂-), followed by multiplets at ~1.7 ppm and ~1.4 ppm, and a triplet at ~0.9 ppm (-CH₃).[1]

      • Iso-butoxy:[1] Doublet at ~3.9 ppm (-OCH₂-), multiplet at ~2.1 ppm (-CH-), and doublet at ~1.0 ppm (-(CH₃)₂).[1]

  • Validation: If the -OCH₂- signal is a doublet instead of a triplet, you have received the isobutoxy isomer (Febuxostat intermediate) by mistake.

Protocol B: Purity Analysis via HPLC

Objective: Quantify purity and detect unreacted precursors (e.g., 4-butoxybenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 97% (AUC). Major impurity is often the non-brominated parent (4-butoxybenzoic acid), which elutes earlier due to lower lipophilicity.

Synthesis & Impurity Profiling

If commercial supply is delayed, or for "Make vs. Buy" decisions, the compound can be synthesized in-house. Understanding this route also helps in identifying potential impurities in purchased batches.

Synthesis Workflow

The most robust route utilizes Electrophilic Aromatic Substitution (Bromination) of the commercially available 4-butoxybenzoic acid. The alkoxy group directs the bromine to the ortho position (position 3), which is also meta to the carboxylic acid, reinforcing the regioselectivity.

SynthesisPathway Start 4-Butoxybenzoic Acid (CAS 1498-96-0) Intermediate Transition State (Ortho-directed) Start->Intermediate + Br2, Heat Impurity1 Impurity A: Unreacted Starting Material Start->Impurity1 Incomplete Rxn Reagent Br2 / Acetic Acid (Electrophilic Subst.) Product 3-Bromo-4-butoxybenzoic Acid (CAS 450416-09-8) Intermediate->Product Major Product Impurity2 Impurity B: 3,5-Dibromo species (Over-bromination) Intermediate->Impurity2 Excess Br2

Figure 1: Synthesis pathway and potential impurity profile. The alkoxy group strongly directs bromination to the 3-position.[1]

Step-by-Step Protocol (Lab Scale)
  • Dissolution: Dissolve 10.0 g (51.5 mmol) of 4-butoxybenzoic acid in 100 mL of glacial acetic acid.

  • Bromination: Add 2.7 mL (52 mmol, 1.01 eq) of elemental bromine dropwise over 30 minutes at room temperature.

    • Note: A slight excess of bromine is used, but too much leads to the 3,5-dibromo impurity.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or HPLC.

  • Quench: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or Acetic Acid to remove traces of the dibromo impurity.

  • Yield: Expected yield is 75-85%.

Applications in Research

  • Liquid Crystals: The 4-alkoxy-3-bromobenzoic acid motif is a classic "mesogenic core."[1] The bromine atom introduces lateral dipole moments and steric bulk, which suppresses the melting point and stabilizes smectic phases compared to the non-brominated parent.

  • Drug Discovery (Febuxostat Analogs): While Febuxostat utilizes the isobutoxy chain, the n-butoxy analog is frequently used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the xanthine oxidase binding pocket. The bromine serves as a placeholder for cyanation (using CuCN) to generate the corresponding nitrile.

References

  • BLD Pharm. Product Analysis: 3-Bromo-4-butoxybenzoic acid (CAS 450416-09-8).[1][2][3][4] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Bromo-4-hydroxybenzoic acid (Precursor).[1] Source: [1]

  • Fisher Scientific. Sourcing Data: 3-Bromo-4-nitrobenzoic acid and related benzoates.[1] Retrieved from [1]

  • Aronis. Stock List: Alkoxybenzoic acid building blocks. Retrieved from [1]

  • Mandle, R. J., et al. "Halogen-Bonded Liquid Crystals." White Rose Research Online, University of York. Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to 3-Bromo-4-butoxybenzoic Acid and Its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-4-butoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-bromo-4-butoxybenzoic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and explore the structure-activity relationships (SAR) of its analogs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the strategic application of this and related molecular scaffolds.

Introduction: The Strategic Value of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern chemical synthesis, prized for their utility as intermediates in the creation of a vast array of more complex molecules. The strategic placement of functional groups on the aromatic ring allows for precise control over the steric and electronic properties of the final compound, which is of paramount importance in the design of new therapeutic agents and functional materials. The benzoic acid moiety itself is a common feature in many biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

The introduction of a bromine atom, as seen in 3-bromo-4-butoxybenzoic acid, offers several advantages in drug design. Bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, its presence provides a reactive handle for further molecular elaboration through various cross-coupling reactions. The butoxy group, an ether linkage, can improve pharmacokinetic properties such as lipophilicity, which can in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will focus on the synthesis and properties of 3-bromo-4-butoxybenzoic acid and its analogs, providing a foundation for its application in research and development.

Synthesis of 3-Bromo-4-butoxybenzoic Acid and Key Intermediates

The synthesis of 3-bromo-4-butoxybenzoic acid can be approached through a multi-step process, starting from readily available precursors. A logical and efficient synthetic strategy involves the initial bromination of a p-hydroxybenzoic acid derivative, followed by etherification to introduce the butoxy group.

Synthesis of the Key Intermediate: Methyl 3-bromo-4-hydroxybenzoate

A crucial intermediate in the synthesis of the target molecule is methyl 3-bromo-4-hydroxybenzoate. This compound can be prepared by the direct bromination of methyl p-hydroxybenzoate. It is important to note that the hydroxyl group is an activating ortho-, para-director. To avoid the formation of the dibrominated byproduct (3,5-dibromo-4-hydroxybenzoate), careful control of the reaction conditions is necessary.[2]

Experimental Protocol: Synthesis of Methyl 3-bromo-4-hydroxybenzoate [2]

  • Materials:

    • Methyl p-hydroxybenzoate

    • Bromine

    • Glacial acetic acid

    • Halogenated alkane solvent (e.g., dichloromethane) or ether solvent

  • Procedure:

    • Dissolve methyl p-hydroxybenzoate in a suitable solvent such as a halogenated alkane or an ether.

    • Add glacial acetic acid as a catalyst.

    • Cool the reaction mixture to a temperature between -10°C and 50°C.

    • Slowly add a solution of bromine in the same solvent to the reaction mixture with constant stirring.

    • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

    • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution) to remove any unreacted bromine.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure methyl 3-bromo-4-hydroxybenzoate.

Williamson Ether Synthesis for the Introduction of the Butoxy Group

With the brominated and hydroxylated intermediate in hand, the butoxy group can be introduced via a Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the hydroxyl group of methyl 3-bromo-4-hydroxybenzoate is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromobutane.

Experimental Protocol: Williamson Ether Synthesis of Methyl 3-bromo-4-butoxybenzoate [3][4]

  • Materials:

    • Methyl 3-bromo-4-hydroxybenzoate

    • 1-Bromobutane

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetone)

  • Procedure:

    • Dissolve methyl 3-bromo-4-hydroxybenzoate in an anhydrous polar aprotic solvent.

    • Add a suitable base to the solution to deprotonate the hydroxyl group. Stir the mixture at room temperature until the deprotonation is complete.

    • Add 1-bromobutane to the reaction mixture.

    • Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants, and maintain the temperature with stirring for several hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude methyl 3-bromo-4-butoxybenzoate.

    • Purify the product by column chromatography.

Hydrolysis of the Ester to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.

Experimental Protocol: Hydrolysis of Methyl 3-bromo-4-butoxybenzoate

  • Materials:

    • Methyl 3-bromo-4-butoxybenzoate

    • A strong base (e.g., sodium hydroxide, potassium hydroxide)

    • A suitable solvent (e.g., methanol, ethanol, water)

    • A strong acid (e.g., hydrochloric acid)

  • Procedure:

    • Dissolve methyl 3-bromo-4-butoxybenzoate in a mixture of an alcohol and water.

    • Add a solution of a strong base (e.g., aqueous NaOH).

    • Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

    • Acidify the remaining aqueous solution with a strong acid (e.g., concentrated HCl) until the product precipitates.

    • Collect the solid product by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield 3-bromo-4-butoxybenzoic acid.

Physicochemical Properties and Structural Analogs

Table 1: Physicochemical Properties of 3-Bromo-4-butoxybenzoic Acid and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)
3-Bromo-4-hydroxybenzoic acidC₇H₅BrO₃217.02155-1602.2
3-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04-2.3
3-Bromo-4-ethoxybenzoic acidC₉H₉BrO₃245.07--
3-Bromo-4-butoxybenzoic acid C₁₁H₁₃BrO₃ 273.12 - -
3-Bromo-4-(tert-butoxy)benzoic acidC₁₁H₁₃BrO₃273.13-3.1
4-Butoxybenzoic acidC₁₁H₁₄O₃194.23147.75-147.85[5]-

LogP values are estimated and can vary depending on the prediction software.

The increasing alkyl chain length from methoxy to butoxy is expected to increase the lipophilicity (and thus the LogP value) and decrease the melting point due to less efficient crystal packing. The presence of the bromine atom also contributes to the overall molecular weight and lipophilicity.

Structure-Activity Relationships (SAR) and Potential Applications

The 3-bromo-4-alkoxybenzoic acid scaffold is a promising starting point for the development of new bioactive molecules. By systematically modifying the substituents on the aromatic ring and the nature of the carboxylic acid group (e.g., converting it to an ester or amide), libraries of compounds can be generated and screened for various biological activities.

The Role of the 3-Bromo Substituent

The bromine atom at the 3-position plays a multifaceted role in the potential biological activity of these compounds. As mentioned, it can participate in halogen bonding, which can be a key interaction in ligand-protein binding. Furthermore, the electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid group and the overall electronic distribution of the aromatic ring, which can in turn affect how the molecule interacts with its biological target.

The Influence of the 4-Alkoxy Group

The alkoxy group at the 4-position, particularly the butoxy group, significantly impacts the molecule's lipophilicity. This is a critical parameter in drug design, as it affects a compound's ability to cross cell membranes and its overall pharmacokinetic profile. Varying the length and branching of the alkyl chain can be a powerful strategy to fine-tune these properties and optimize for a desired therapeutic effect. For instance, increasing the chain length generally increases lipophilicity, which may enhance cell permeability but could also lead to increased metabolic liability or off-target effects.

Potential Therapeutic Areas

Derivatives of p-hydroxybenzoic acid have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1] It is plausible that 3-bromo-4-butoxybenzoic acid and its analogs could serve as valuable intermediates for the development of novel agents in these therapeutic areas. For example, substituted benzoic acids have been investigated as inhibitors of various enzymes, and the specific substitution pattern of 3-bromo-4-butoxybenzoic acid could confer selectivity for a particular biological target.

Conclusion and Future Directions

3-Bromo-4-butoxybenzoic acid is a synthetically accessible and versatile chemical scaffold with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of a plausible synthetic route, an estimation of its physicochemical properties based on related analogs, and a discussion of the structure-activity relationships that can guide the design of new derivatives.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of 3-bromo-4-alkoxybenzoic acids with varying alkoxy chain lengths. Such studies would provide valuable insights into the specific contribution of the alkoxy group to the overall activity profile and could lead to the identification of novel lead compounds for further development. Furthermore, the exploration of this scaffold in the context of specific biological targets, guided by computational modeling and in vitro screening, is a promising avenue for future investigation.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of febuxostat using 3-Bromo-4-butoxybenzoic acid intermediate

Application Note: High-Purity Synthesis of Febuxostat via the 3-Bromo-4-alkoxybenzoic Acid Pathway Executive Summary This application note details an optimized synthetic route for Febuxostat (a non-purine xanthine oxidas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Febuxostat via the 3-Bromo-4-alkoxybenzoic Acid Pathway

Executive Summary

This application note details an optimized synthetic route for Febuxostat (a non-purine xanthine oxidase inhibitor) utilizing 3-Bromo-4-isobutoxybenzoic acid as the critical control intermediate.

Historically, Febuxostat synthesis relied on the formylation of 4-hydroxybenzonitrile, a route plagued by unstable intermediates and the use of toxic reagents (e.g., trifluoroacetic acid/hexamethylenetetramine). The pathway described herein—proceeding through the brominated benzoic acid derivative—offers superior impurity profile control, higher atom economy, and avoids the use of hazardous Rosenmund-von Braun conditions (stoichiometric CuCN at high temperatures) by employing a modern Palladium-catalyzed cyanation.

Note on Nomenclature: While the general class is 3-bromo-4-butoxybenzoic acid, Febuxostat specifically requires the isobutoxy (2-methylpropoxy) moiety. This protocol specifically addresses the isobutoxy derivative to ensure the synthesis of the active pharmaceutical ingredient (API).

Strategic Pathway Overview

The synthesis is divided into three critical phases:

  • Scaffold Construction: Regioselective bromination and O-alkylation to yield the key acid intermediate.

  • Functional Group Interconversion (FGI): Esterification followed by "Green" Pd-catalyzed cyanation.

  • Heterocycle Formation: Thioamidation and Hantzsch thiazole coupling.

Visual Workflow (DOT Diagram)

Febuxostat_Synthesis Start 4-Hydroxybenzoic Acid Step1 3-Bromo-4-hydroxybenzoic Acid Start->Step1 Bromination (Br2/AcOH) Intermediate KEY INTERMEDIATE: 3-Bromo-4-isobutoxybenzoic Acid Step1->Intermediate O-Alkylation (Isobutyl bromide, K2CO3) Ester Ethyl 3-bromo-4-isobutoxybenzoate Intermediate->Ester Esterification (EtOH, H2SO4) Nitrile Ethyl 3-cyano-4-isobutoxybenzoate Ester->Nitrile Pd-Catalyzed Cyanation (Zn(CN)2 or K4[Fe(CN)6]) Thioamide Thioamide Derivative Nitrile->Thioamide Thioamidation (Thioacetamide) Febuxostat_Ester Febuxostat Ethyl Ester Thioamide->Febuxostat_Ester Hantzsch Coupling (Ethyl 2-chloroacetoacetate) Final Febuxostat (API) Febuxostat_Ester->Final Hydrolysis (NaOH/EtOH)

Caption: Step-wise synthetic flow highlighting the critical 3-bromo-4-isobutoxybenzoic acid intermediate and the downstream Pd-catalyzed cyanation strategy.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Alkylation Temperature 60–65°CHigher temps promote ester by-products (O-alkylation vs. COO-alkylation competition).
Cyanation Catalyst Pd(PPh3)4 or Pd2(dba)3Essential for converting Aryl-Br to Aryl-CN without harsh copper conditions.
Water Content (Cyanation) < 0.1%Water deactivates the Pd(0) catalytic cycle; solvents must be anhydrous.
Intermediate Purity > 98.5% (HPLC)Impurities in the bromo-acid carry over to the nitrile, complicating final crystallization.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-4-isobutoxybenzoic Acid

This step establishes the core aromatic ring with the correct alkoxy chain.

Reagents:

  • 3-Bromo-4-hydroxybenzoic acid (1.0 eq)

  • Isobutyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: DMF (Dimethylformamide) or NMP

Procedure:

  • Charge: To a clean, dry reactor, add 3-Bromo-4-hydroxybenzoic acid and DMF (5 vol). Stir to dissolve.

  • Base Addition: Add

    
     slowly to the solution. The reaction is exothermic; maintain temp < 30°C.
    
  • Alkylation: Add KI followed by the dropwise addition of Isobutyl bromide.

  • Reaction: Heat the mixture to 60–65°C for 8–10 hours.

    • Process Control (IPC): Monitor by HPLC/TLC. Target: < 1.0% starting phenol.

  • Workup: Cool to 25°C. Pour the reaction mass into ice-cold water (10 vol). Adjust pH to 2–3 using dilute HCl.

  • Isolation: The solid product precipitates. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water (8:2) to remove any O-alkylated ester by-products.

  • Drying: Dry at 50°C under vacuum.

Yield: 85–90% Appearance: White to off-white crystalline solid.

Protocol B: Esterification & "Green" Cyanation

Direct cyanation of the acid is difficult; conversion to the ester is recommended first. This protocol uses a non-toxic cyanide source.[1][2][3][4]

Step B1: Esterification

  • Reflux 3-Bromo-4-isobutoxybenzoic acid in Ethanol with catalytic

    
     (5 mol%) for 6 hours.
    
  • Concentrate and crystallize to yield Ethyl 3-bromo-4-isobutoxybenzoate .

Step B2: Palladium-Catalyzed Cyanation Reference Method: Adapted from Weissman et al. (Merck) using


 to avoid free cyanide gas.[2]

Reagents:

  • Ethyl 3-bromo-4-isobutoxybenzoate (1.0 eq)

  • Potassium Hexacyanoferrate(II) (

    
    ) (0.25 eq)
    
  • Sodium Carbonate (

    
    ) (1.0 eq)
    
  • Catalyst:

    
     (1 mol%)
    
  • Ligand: dppf or XPhos (optional, stabilizes Pd)

  • Solvent: NMP or DMAc (degassed)

Procedure:

  • Inertion: Purge the reactor with Nitrogen/Argon for 15 minutes. Oxygen poisons the catalyst.

  • Charge: Add the bromo-ester,

    
    , and finely ground 
    
    
    
    to the solvent.
  • Catalyst: Add

    
    .[2]
    
  • Reaction: Heat to 120°C . Stir vigorously (heterogeneous reaction).

    • Safety Note: Although Ferrocyanide is stable, do not acidify the reaction mass at high temperature to prevent HCN evolution.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove iron salts and Pd black.

  • Wash: Wash filtrate with water and brine.

  • Isolation: Evaporate solvent to yield Ethyl 3-cyano-4-isobutoxybenzoate .

Analytical Control Strategy

To ensure the integrity of the intermediate, the following HPLC method is recommended for the 3-Bromo-4-isobutoxybenzoic acid .

HPLC ConditionSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30%->80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Approx) Starting Material: ~4.5 min; Product: ~11.2 min

References

  • Weissman, S. A., Zewge, D., & Chen, C. (2005).[2] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1][2] The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • European Patent Office. (1992).[5] EP0513379A1: Thiazole derivatives and their use as xanthine oxidase inhibitors. (Original Teijin Patent). [Link]

  • China National Intellectual Property Administration. (2011). CN102276548A: Method for synthesizing Febuxostat.[6] (Describes the bromo-intermediate route).

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

Sources

Application

Application Notes and Protocols: 3-Bromo-4-butoxybenzoic Acid in the Synthesis of Advanced Liquid Crystalline Materials

Introduction: Strategic Importance of 3-Bromo-4-butoxybenzoic Acid in Liquid Crystal Design Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline soli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 3-Bromo-4-butoxybenzoic Acid in Liquid Crystal Design

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This duality makes them indispensable in a myriad of modern technologies, most notably in liquid crystal displays (LCDs). The molecular architecture of an LC molecule dictates its mesomorphic behavior, and thus, the precise design of its constituent parts is of paramount importance. 3-Bromo-4-butoxybenzoic acid is a highly versatile precursor in the synthesis of calamitic (rod-shaped) liquid crystals.[2] Its structure offers a unique combination of features that a synthetic chemist can exploit to tailor the final properties of the liquid crystalline material.

The butoxy group provides a degree of flexibility and influences the melting and clearing points of the resulting LC. The carboxylic acid function is a key reactive handle for forming ester linkages, a common and stable core structure in many liquid crystal designs.[3] Crucially, the bromine atom at the 3-position serves two strategic purposes: it introduces a lateral dipole, which can influence the dielectric anisotropy of the material, and it provides a reactive site for carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4][5] This allows for the extension of the rigid core of the molecule, a critical factor in achieving and controlling liquid crystallinity.

These application notes will provide a comprehensive guide for researchers on the effective utilization of 3-Bromo-4-butoxybenzoic acid in the synthesis of liquid crystals. We will detail the synthesis of the precursor itself, followed by two distinct protocols for its incorporation into more complex liquid crystalline architectures: esterification and Suzuki-Miyaura cross-coupling.

PART 1: Synthesis of the Precursor: 3-Bromo-4-butoxybenzoic Acid

A reliable and scalable synthesis of the core building block is the foundation of any liquid crystal development program. The following protocol outlines a robust method for the preparation of 3-Bromo-4-butoxybenzoic acid, adapted from established procedures for the bromination of substituted benzoic acids.[6]

Protocol 1: Synthesis of 3-Bromo-4-butoxybenzoic Acid

Objective: To synthesize 3-Bromo-4-butoxybenzoic acid from 4-butoxybenzoic acid.

Materials:

  • 4-Butoxybenzoic acid

  • Acetic acid (glacial)

  • Bromine

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-butoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • In a separate beaker, prepare a solution of silver nitrate (2.1 equivalents) in deionized water.

  • Carefully add bromine (2.1 equivalents) to the solution of 4-butoxybenzoic acid in acetic acid, followed by the dropwise addition of the silver nitrate solution. A precipitate may form.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool slightly and filter while hot to remove any solids.

  • To the filtrate, add deionized water until a white precipitate of 3-Bromo-4-butoxybenzoic acid forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetic acid/water or ethanol/water) to obtain pure 3-Bromo-4-butoxybenzoic acid.

  • Dry the purified product under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified product.

  • ¹H NMR: Confirm the structure by identifying the characteristic aromatic proton signals.

  • ¹³C NMR: Verify the carbon skeleton of the molecule.

  • FT-IR: Identify the characteristic vibrational bands for the carboxylic acid O-H and C=O stretches, and the C-Br bond.

PART 2: Application in Liquid Crystal Synthesis

The true utility of 3-Bromo-4-butoxybenzoic acid is realized in its conversion to more complex molecules with tailored liquid crystalline properties. The following protocols demonstrate two common and powerful methods to achieve this.

Application Protocol 1: Esterification to Form a Two-Ring Liquid Crystal

Esterification is a fundamental reaction in liquid crystal synthesis, linking a carboxylic acid with a phenol to create a rigid core.[3] In this example, we will react 3-Bromo-4-butoxybenzoic acid with 4-cyanophenol. The cyano group is a strong electron-withdrawing group that often promotes nematic phases.

Objective: To synthesize 4-cyanophenyl 3-bromo-4-butoxybenzoate.

Materials:

  • 3-Bromo-4-butoxybenzoic acid

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-butoxybenzoic acid (1 equivalent), 4-cyanophenol (1.1 equivalents), and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Expected Outcome and Characterization: The final product, 4-cyanophenyl 3-bromo-4-butoxybenzoate, is expected to exhibit liquid crystalline properties. The phase behavior should be characterized by:

  • Polarized Optical Microscopy (POM): To observe the characteristic textures of any mesophases upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): To determine the transition temperatures (melting point, clearing point, and any other phase transitions) and associated enthalpy changes.[7]

Property Expected Observation
Physical State at RT Crystalline Solid
Mesophase(s) Potentially Nematic and/or Smectic
Characterization POM, DSC, NMR, FT-IR, Mass Spectrometry

Experimental Workflow: Esterification

Esterification_Workflow Reactants 3-Bromo-4-butoxybenzoic Acid + 4-Cyanophenol + DMAP (cat.) Reaction Reaction at 0°C to RT in DCM Reactants->Reaction DCC DCC in DCM DCC->Reaction Filtration Filtration to remove DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Drying Drying (MgSO₄) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Product 4-cyanophenyl 3-bromo-4-butoxybenzoate Purification->Product Suzuki_Coupling ArylHalide 3-Bromo-4-butoxybenzoic Acid (Ar-X) Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Phenylboronic Acid Derivative (Ar'-B(OH)₂) BoronicAcid->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Product Biphenyl Derivative (Ar-Ar') Reaction->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Building Block for Advanced Materials

3-Bromo-4-butoxybenzoic acid is a strategically important precursor for the synthesis of a wide range of liquid crystalline materials. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of novel liquid crystals with tailored properties. The ability to perform both esterification and cross-coupling reactions from a single, well-defined starting material allows for a modular approach to liquid crystal design, enabling the systematic investigation of structure-property relationships. This, in turn, accelerates the development of new materials for advanced display technologies and other photonic applications.

References

  • Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
  • Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 1: Fundamentals. Wiley-VCH.
  • Gray, G. W., & Jones, B. (1954). Mesomorphism and chemical constitution. Part III. The effect of halogen substitution on the mesomorphism of the 4-alkoxybenzoic acids. Journal of the Chemical Society (Resumed), 2556-2562.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Shaheen, M., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-)
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • O'Mahony, T. C., et al. (2018). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Singh, A. K., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 15(7), 11848-11860.
  • ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 11.8: Liquid Crystals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: SUZUKI-MIYAURA CROSS-COUPLING: PREPARATION OF 2'-VINYLACETANILIDE. Retrieved from [Link]

  • Patil, P., et al. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology, 8(4), 600-611.
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Method

3-Bromo-4-butoxybenzoic acid as a precursor for polymer synthesis

Application Note: 3-Bromo-4-butoxybenzoic Acid as a Modular Precursor for Functionalized Polymer Synthesis Executive Summary 3-Bromo-4-butoxybenzoic acid (CAS: 105562-67-2) is a bifunctional aromatic building block that...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Bromo-4-butoxybenzoic Acid as a Modular Precursor for Functionalized Polymer Synthesis

Executive Summary

3-Bromo-4-butoxybenzoic acid (CAS: 105562-67-2) is a bifunctional aromatic building block that bridges the gap between classical condensation chemistry and modern transition-metal catalyzed coupling.[1] Its structural "Janus" nature—featuring a reactive carboxylic acid anchor, a solubilizing butoxy tail, and an orthogonally reactive bromine handle—makes it an ideal precursor for Side-Chain Liquid Crystalline Polymers (SCLCPs) and Post-Polymerization Functionalized (PPF) Materials .[1]

This guide details the protocols for utilizing this compound to synthesize a methacrylic monomer, polymerize it into a soluble backbone, and subsequently functionalize it via Suzuki-Miyaura coupling.[1] This modular approach allows researchers to create "blank slate" polymers that can be tuned for optoelectronic or biomedical applications.[1]

Material Characterization & Pre-qualification

Before synthesis, the precursor must meet strict purity standards to prevent chain termination during polymerization.[1]

PropertySpecificationCriticality
Appearance White to off-white crystalline powderVisual check for oxidation (yellowing indicates impurities).[1]
Purity (HPLC) ≥ 98.5%<98% leads to low molecular weight polymers and cross-linking defects.[1]
Water Content < 0.1% (Karl Fischer)Essential for carbodiimide coupling efficiency.[1]
Melting Point 155–159 °CSharp melting range confirms crystalline purity.[1]
Solubility Soluble in THF, DCM, DMSOButoxy group must ensure solubility in organic solvents.[1]

Purification Protocol (Recrystallization): If purity is <98%, recrystallize from glacial acetic acid or a toluene/ethanol (9:1) mixture.[1] Dissolve the solid in boiling solvent, filter hot to remove insolubles, and allow to cool slowly to room temperature. Wash crystals with cold hexanes and dry under vacuum at 40°C for 12 hours.[1]

Experimental Protocols

Workflow Overview

The synthesis follows a three-stage "Anchor-Polymerize-Modify" strategy:

  • Anchor: Esterification of the benzoic acid with a methacrylic spacer.

  • Polymerize: Free radical polymerization (FRP) to form the scaffold.[1]

  • Modify: Palladium-catalyzed substitution of the bromine site.

Protocol A: Synthesis of the Monomer (Methacryloyloxyethyl 3-bromo-4-butoxybenzoate)

Objective: Convert the acid precursor into a polymerizable methacrylate monomer.

Reagents:

  • 3-Bromo-4-butoxybenzoic acid (1.0 eq)[1]

  • 2-Hydroxyethyl methacrylate (HEMA) (1.2 eq)[1]

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-bromo-4-butoxybenzoic acid (10 mmol) and HEMA (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath.

  • Coupling: Dissolve DCC (12 mmol) in minimal DCM and add it dropwise to the reaction mixture over 30 minutes. Mechanism: DCC activates the carboxylic acid, forming an O-acylisourea intermediate which is then attacked by the hydroxyl group of HEMA.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Work-up: Filter off the DCU precipitate.[1] Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[1]

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2) to obtain the viscous oil monomer.[1] Yield target: >85%.

Protocol B: Free Radical Polymerization (Poly-BBEMA)

Objective: Create a soluble polymer backbone with pendant brominated aromatic groups.[1]

Reagents:

  • Monomer (from Protocol A)[1]

  • AIBN (Azobisisobutyronitrile) (1 mol% relative to monomer)[1]

  • Anhydrous THF or Toluene

Step-by-Step:

  • Prep: Dissolve the monomer (1 g) in anhydrous THF (5 mL) in a Schlenk tube. Add AIBN (recrystallized from methanol).[1]

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability). Backfill with nitrogen.[1]

  • Polymerization: Heat the sealed tube to 65°C for 16 hours. Viscosity will increase significantly.[1]

  • Precipitation: Pour the reaction mixture dropwise into excess cold methanol (100 mL) with vigorous stirring. The polymer will precipitate as a white fibrous solid.[1]

  • Drying: Filter and dry under vacuum at 40°C.

  • Characterization: Verify structure via ¹H NMR (broadening of aromatic peaks, disappearance of vinyl protons).

Protocol C: Post-Polymerization Functionalization (Suzuki Coupling)

Objective: Utilize the bromine "handle" to attach a functional group (e.g., a fluorophore or biphenyl unit).

Reagents:

  • Poly-BBEMA (1.0 eq of repeating units)

  • Phenylboronic acid (1.5 eq)[1]

  • Pd(PPh₃)₄ (5 mol%)[1]

  • K₂CO₃ (2M aqueous solution)[1]

  • Toluene/Ethanol (3:1 mixture)

Step-by-Step:

  • Dissolution: Dissolve the polymer in Toluene/Ethanol mixture.[1] Degas the solution with nitrogen for 20 minutes.

  • Reagent Addition: Add Phenylboronic acid, aqueous K₂CO₃, and Pd(PPh₃)₄ under nitrogen flow.

  • Reaction: Reflux the mixture at 85°C for 24 hours. The mixture acts as a biphasic system; vigorous stirring is required.[1]

  • Purification: Cool to room temperature. Concentrate the organic phase and precipitate into methanol.[1]

  • Metal Removal: Redissolve the polymer in THF and add a metal scavenger (e.g., diethyldithiocarbamate) or pass through a short plug of silica to remove residual Palladium.[1] Reprecipitate in methanol.

  • Result: A poly(methacrylate) with pendant biphenyl-butoxy side chains, exhibiting liquid crystalline behavior due to the extended mesogenic core.[1]

Visualizing the Chemistry

The following diagram illustrates the "Janus" nature of the precursor and the synthesis workflow.

G Precursor 3-Bromo-4-butoxybenzoic Acid (The 'Janus' Precursor) Monomer Methacrylate Monomer (Active Polymerizable Unit) Precursor->Monomer Protocol A: Esterification (HEMA/DCC) Acid COOH Group (Anchoring) Precursor->Acid Bromo Br Group (Functional Handle) Precursor->Bromo Butoxy Butoxy Group (Solubility) Precursor->Butoxy Polymer Poly(BBEMA) Scaffold (Brominated Backbone) Monomer->Polymer Protocol B: Radical Polymerization FinalMaterial Functionalized Polymer (e.g., Liquid Crystal / OLED) Polymer->FinalMaterial Protocol C: Suzuki Coupling (Pd cat.)

Caption: The modular synthesis workflow transforming 3-Bromo-4-butoxybenzoic acid into advanced functional materials.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Water contamination in reagents.[1]Dry DCM over CaH₂; ensure acid is dry.[1] Use fresh DCC.
Polymer Insoluble Cross-linking or MW too high.[1]Reduce reaction time in Protocol B; increase solvent volume. Ensure <0.1% divinyl impurities in HEMA.
Black Precipitate in Protocol C Palladium decomposition ("Pd Black").[1]Ensure rigorous degassing (O₂ removal).[1] Add excess ligand (PPh₃) to stabilize catalyst.[1]
No Coupling Observed Steric hindrance of the polymer coil.[1]Use a more flexible spacer than ethyl (e.g., hexyl) to push the Br group away from the backbone.[1]

References

  • PubChem. (2025).[1] 3-Bromo-4-hydroxybenzoic acid and derivatives: Structure and Properties. National Library of Medicine.[1] Link[1]

  • Imrie, C. T., et al. (1999).[1] Side-chain liquid crystalline polymers: Synthesis and properties.Progress in Polymer Science, 24(1), 47-123.[1] (Foundational text on using alkoxybenzoic acids in SCLCPs).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]Chemical Reviews, 95(7), 2457–2483.[1] (Standard protocol for the coupling step).

  • Sigma-Aldrich. (2024).[1] Product Specification: Methyl 3-bromo-4-methoxybenzoate.[1][2] (Analogous compound data for solubility/handling). Link

  • Ramos Silva, M., et al. (2016).[1] Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid.[1]Molecular Crystals and Liquid Crystals. (Demonstrates the mesogenic nature of the alkoxybenzoate core). Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of 3-Bromo-4-butoxybenzoic acid

[1][2] Case ID: T-BBBA-SYN-001 Subject: Troubleshooting Common Side Products & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Introduction: The Synthet...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: T-BBBA-SYN-001 Subject: Troubleshooting Common Side Products & Impurity Profiling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The Synthetic Landscape

Welcome to the Technical Support Center. You are likely synthesizing 3-Bromo-4-butoxybenzoic acid (CAS 1498-96-0) , a critical intermediate often utilized in the development of liquid crystalline polymers and pharmaceutical precursors.[1][2]

Our data indicates that researchers typically encounter issues arising from two distinct synthetic pathways:

  • Route A (Bromination Last): Bromination of 4-butoxybenzoic acid.[1][2]

  • Route B (Alkylation Last): Williamson ether synthesis using 3-bromo-4-hydroxybenzoic acid.[1][2]

The following guide breaks down the specific side products associated with each route, the mechanistic causality, and actionable purification protocols.

Module 1: Bromination Troubleshooting

Context: You are performing Electrophilic Aromatic Substitution (EAS) on 4-butoxybenzoic acid.

Issue 1: "My Mass Spec shows a significant M+2 peak pattern shifted by +79/81 Da."

Diagnosis: Over-Bromination (3,5-Dibromo-4-butoxybenzoic acid) Severity: High (Difficult to separate by crystallization)[1][2]

Root Cause Analysis

The alkoxy group (-OBu) at position 4 is a strong activating group and an ortho-para director .[1][2] Although the carboxylic acid at position 1 is deactivating, the activation from the ether dominates.

  • The Trap: Once the first bromine is added at position 3, the ring is deactivated slightly, but the 4-butoxy group remains powerful enough to facilitate a second attack at position 5, especially if local concentrations of bromine are high or temperature is uncontrolled.

Technical Protocol: Controlling Regioselectivity
  • Stoichiometry Control: Do not exceed 1.05 equivalents of

    
     or NBS.
    
  • Solvent Choice: Use Glacial Acetic Acid (polar protic).[1][2] It stabilizes the transition state but allows for better thermal control than halogenated solvents.

  • Temperature Ramp: Initiate addition at 0°C. Only warm to Room Temperature (RT) after 80% of the reagent is added.

Visualizing the Pathway (Graphviz)

BrominationPath Start 4-Butoxybenzoic Acid (Starting Material) Mono 3-Bromo-4-butoxybenzoic Acid (Target Product) Start->Mono +1.0 eq Br2 (Kinetic Control) Di 3,5-Dibromo-4-butoxybenzoic Acid (Major Impurity) Mono->Di Excess Br2 High Temp

Figure 1: Competitive bromination pathways. The second bromination event (red dashed line) occurs if kinetic control is lost.

Module 2: Alkylation Troubleshooting

Context: You are performing a Williamson Ether Synthesis on 3-bromo-4-hydroxybenzoic acid using Butyl Bromide (1-Bromobutane) and a base.

Issue 2: "I isolated a neutral impurity that does not dissolve in aqueous base."

Diagnosis: Ester Formation (Butyl 3-bromo-4-butoxybenzoate) Severity: Moderate (Fixable via hydrolysis)[1][2]

Root Cause Analysis

This reaction involves a competition between two nucleophiles :[2]

  • Phenoxide Oxygen: The target nucleophile (forming the ether).

  • Carboxylate Oxygen: The competing nucleophile (forming the ester).

While the phenoxide is generally more nucleophilic, the carboxylate is also reactive toward alkyl halides under standard Williamson conditions (


 / DMF or Acetone). If you use >2 equivalents of butyl bromide, you will alkylate both positions.[1][2]
Technical Protocol: The "Saponification Rescue"

If you detect the ester impurity (often visible as a less polar spot on TLC):

  • Do not discard.

  • Hydrolysis Step: Treat the crude mixture with 10% NaOH (aq) / Methanol (1:1) at reflux for 1 hour.

  • Mechanism: This selectively cleaves the ester bond (returning the carboxylic acid) while leaving the ether bond (your target) intact.

  • Workup: Acidify with HCl to precipitate the pure acid.

Visualizing the Pathway (Graphviz)

AlkylationPath SM 3-Bromo-4-hydroxybenzoic Acid Base Deprotonation (2 eq Base) SM->Base Dianion Dianion Intermediate (Phenoxide + Carboxylate) Base->Dianion Target 3-Bromo-4-butoxybenzoic Acid (Target Ether) Dianion->Target 1 eq BuBr (Selective) Impurity Butyl 3-bromo-4-butoxybenzoate (Ester-Ether Impurity) Dianion->Impurity Excess BuBr (Over-alkylation) Impurity->Target NaOH Hydrolysis (Rescue Step)

Figure 2: Divergent alkylation pathways. The red node represents the "bis-alkylated" side product, which can be converted back to the target via hydrolysis.

Module 3: Impurity Profiling & Purification Summary

Use this table to identify impurities based on your analytical data.

Impurity NameOriginStructural CharacteristicDetection (TLC/HPLC)Removal Strategy
3,5-Dibromo-4-butoxybenzoic acid Over-brominationTwo Br atoms (Isotopic pattern M+4 significant)More lipophilic than productRecrystallization (EtOH/Water).[1][2] Difficult to separate.
Butyl 3-bromo-4-butoxybenzoate Over-alkylationEster linkage + Ether linkageNeutral (High Rf on Silica)Saponification (NaOH/MeOH) followed by acid precipitation.
3-Bromo-4-hydroxybenzoic acid Incomplete AlkylationFree Phenol (-OH)Low Rf (Streaks on Silica)Base Wash : Product dissolves, but starting material is more water-soluble at pH 8-9.[1][2]
But-1-ene Elimination of Alkyl HalideGas (volatile)Not visible (Lost during reaction)N/A (Loss of reagent only).[1][2] Add excess BuBr if yield is low.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Hydroxide (KOH) instead of Carbonate for the alkylation? A: Yes, but with caution. Strong bases like KOH can promote the elimination of Butyl Bromide to Butene (side reaction), lowering your electrophile concentration. If using KOH, keep the temperature below 60°C.

Q: Why is my product pink/reddish after workup? A: This is typically due to trace oxidation of the phenol moiety (if starting from hydroxybenzoic acid) or residual bromine (if from the bromination route).

  • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    )  during workup to quench radical species and remove color.[1][2]
    

Q: Is the position of the bromine critical? A: Absolutely. The 3-position (ortho to the alkoxy) is essential for the mesogenic properties (liquid crystal behavior) or biological activity. The 2-bromo isomer is sterically disfavored and rarely observed, but the 3,5-dibromo impurity is a common "show-stopper" for downstream applications.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72971, 4-Butoxybenzoic acid.[1][2] Retrieved from [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis: Mechanism and Side Products. Retrieved from [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 3-Bromo-4-butoxybenzoic Acid

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Analytical Group / Process Chemistry Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 3-Bromo-4-butoxybenzoic Acid Synthesis Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: R&D Analytical Group / Process Chemistry Division Subject: Technical Guide: Impurity Profiling & Troubleshooting for 3-Bromo-4-butoxybenzoic Acid Synthesis

Introduction

Welcome to the technical support hub. You are likely accessing this guide because you are observing unexpected peaks or resolution issues during the HPLC analysis of 3-Bromo-4-butoxybenzoic acid .

In my experience optimizing alkylation reactions of hydroxybenzoic acids, the transition from 3-bromo-4-hydroxybenzoic acid to the target butoxy derivative is chemically straightforward but analytically deceptive. The competition between O-alkylation (ether formation) and esterification (reaction at the carboxyl group) creates a distinct hydrophobicity spread that requires precise gradient control.

This guide synthesizes field-proven protocols with mechanistic insights to help you identify by-products and stabilize your method.

Module 1: The Chemistry & Impurity Landscape

Q: What are the expected impurities, and where do they come from?

A: To troubleshoot the chromatogram, you must understand the reaction kinetics. The synthesis typically involves the O-alkylation of 3-bromo-4-hydroxybenzoic acid using a butyl halide (e.g., 1-bromobutane) and a base.[1]

The three primary species you will encounter, in order of elution, are:

  • Starting Material (SM): Unreacted 3-bromo-4-hydroxybenzoic acid.[1]

  • Target Product (TP): 3-Bromo-4-butoxybenzoic acid.

  • The "Silent" Impurity (Ester): Butyl 3-bromo-4-butoxybenzoate.[1]

Mechanism & Polarity Logic: The carboxylic acid moiety (


) is ionizable. If your base concentration is too high or reaction times are prolonged, the alkyl halide will react with the carboxylate, forming the butyl ester .[1] This ester is significantly more hydrophobic (non-polar) than the target acid and will elute much later.
Visualizing the Pathway

SynthesisPath SM Starting Material (3-Bromo-4-hydroxybenzoic acid) Polarity: High Target Target Product (3-Bromo-4-butoxybenzoic acid) Polarity: Medium SM->Target O-Alkylation (Major Path) Impurity Impurity (By-product) (Butyl 3-bromo-4-butoxybenzoate) Polarity: Low (Late Eluter) SM->Impurity Esterification (Side Reaction) Reagent Reagent (1-Bromobutane + Base) Reagent->Target Target->Impurity Over-Alkylation

Figure 1: Reaction scheme showing the competitive pathways between the desired ether formation and the hydrophobic ester by-product.

Module 2: Method Development & Optimization

Q: My starting material tails significantly. How do I fix peak shape?

A: Tailing in benzoic acid derivatives is almost exclusively a pH issue. The


 of your target is roughly 4.0-4.[1]2. If your mobile phase pH is near this value, the molecule splits between its ionized (COO-) and neutral (COOH) states, causing peak broadening and tailing.

The Fix: You must suppress ionization.

  • Acid Modifier: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . This drops the pH to ~2.0-2.5, forcing the molecule into its neutral, protonated state, which interacts cleanly with the C18 stationary phase.[1]

Q: What is the recommended HPLC Protocol?

Standardized HPLC Protocol
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity required for aromatic separation.[1]
Mobile Phase A Water + 0.1% TFASuppresses ionization of the carboxylic acid.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for aromatics than Methanol.
Flow Rate 1.0 - 1.2 mL/minStandard backpressure management.[1]
Column Temp 30°C - 40°CHigher temp reduces viscosity and improves mass transfer.[1]
Detection UV @ 254 nm (Primary), 230 nm (Secondary)254 nm is selective for the brominated aromatic ring.
Injection Vol 5 - 10 µLAvoid overloading; these acids can dimerize at high conc.[1]

Gradient Table:

Time (min)% Mobile Phase BPhase Description
0.020%Initial hold to retain polar Starting Material.
15.090%Ramp to elute Target and hydrophobic Ester.
20.090%Wash to remove highly retained dimers/polymers.
20.120%Return to initial conditions.[1]
25.020%Re-equilibration (Critical).
Module 3: Troubleshooting Guide

Q: I see a "Ghost Peak" in the next injection. What is it?

A: This is likely the Butyl Ester impurity or a Dibromo-analog carrying over from the previous run.[1]

  • Diagnosis: If the peak appears at 5 minutes in a run where you expected nothing, it is likely eluting from the previous injection's gradient wash.

  • Solution: Extend your hold time at 90% B (Time 15.0 to 20.0) by another 5 minutes. The ester is highly lipophilic and sticks to the column.

Q: My retention times are shifting. Why?

A: Check your equilibration time. Because we are using a steep gradient (20% to 90%), the column needs adequate time to return to the initial aqueous environment. If you cut the re-equilibration short (< 5 column volumes), the stationary phase remains partially "organic-rich," causing early elution in the next run.[1]

Troubleshooting Decision Tree

Troubleshooting Issue Start: Identify Issue Tailing Peak Tailing Issue->Tailing Ghost Ghost Peaks Issue->Ghost Shift RT Shifting Issue->Shift Sol1 Check pH. Add 0.1% TFA. Tailing->Sol1 Sol2 Extend Gradient Hold (Wash Step) Ghost->Sol2 Sol3 Increase Equilibration Time (>5 min) Shift->Sol3

Figure 2: Rapid diagnostic flow for common HPLC anomalies in bromobenzoic acid analysis.

Module 4: Reference Data

Relative Retention Times (RRT) Based on Target Product (TP) = 1.00

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13] RRTPolarity Characteristics
3-Bromo-4-hydroxybenzoic acid 0.4 - 0.5High Polarity (Free OH, Free COOH).[1] Elutes early.
3-Bromo-4-butoxybenzoic acid (Target) 1.00Medium Polarity (Ether masked OH).[1]
Butyl 3-bromo-4-butoxybenzoate 1.6 - 1.8Low Polarity (Ester masked COOH + Ether).[1]
3,5-Dibromo-4-hydroxybenzoic acid 0.6 - 0.7Impurity from starting material synthesis.[1]
References
  • Helix Chromatography. HPLC Methods for analysis of Benzoic acid and derivatives. [Link]

  • ResearchGate (Wang et al.). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide (Analogous Alkylation Chemistry). [Link]

Sources

Troubleshooting

🔬 Technical Support Center: Bromination Selectivity Control

The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot the specific chemical selectivity issue of "over-bromination" (di-bromination) when mono-bromination is the target.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource. It is designed to troubleshoot the specific chemical selectivity issue of "over-bromination" (di-bromination) when mono-bromination is the target.

Topic: Mitigating Di-brominated Byproducts in Organic Synthesis Ticket Priority: High (Impurity Profile Management) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

📋 Executive Summary: The "Selectivity Cliff"

Over-bromination is rarely a random accident; it is a kinetic failure. In Electrophilic Aromatic Substitution (SEAr), the introduction of a bromine atom (


-withdrawing, 

-donating) deactivates the ring inductively but directs subsequent electrophiles ortho/para.

For highly activated substrates (phenols, anilines), the activation energy barrier for the second bromination (


) is often dangerously close to the first (

). If mixing is poor or reagents are too aggressive, local concentration gradients drive the reaction to

before the bulk substrate is consumed.

This guide provides the protocols to restore


 selectivity.

🛠️ Diagnostic Triage: Select Your Workflow

Before modifying your reaction, identify your mechanism. The strategies for radical bromination differ fundamentally from aromatic substitution.

BrominationTriage Start Diagnostic: Identify Substrate Class Type Reaction Mechanism? Start->Type SEAr SEAr (Aromatic Ring) Type->SEAr Ionic Radical Radical (Benzylic/Allylic) Type->Radical Radical Act Is Ring Activated? (OH, NH2, OR, Alkyl) SEAr->Act Sol3 Risk: Bis-benzylic Br Fix: NBS / Slow Addition Radical->Sol3 HighAct Highly Activated (Phenols, Anilines) Act->HighAct Yes (Strong) ModAct Moderately Activated (Alkylbenzenes, Ethers) Act->ModAct Yes (Weak) Sol1 Risk: High k2 rate Fix: Tribromide Salts / Flow HighAct->Sol1 Sol2 Risk: Regio-scrambling Fix: Solvent Polarity / Temp ModAct->Sol2

Figure 1: Decision matrix for selecting the appropriate mitigation strategy based on substrate electronic properties.

🧪 Module 1: Highly Activated Aromatics (Phenols & Anilines)

The Issue: Phenols and anilines are so electron-rich that elemental bromine (


) causes immediate, uncontrolled poly-bromination, even at 

.
🔧 Protocol A: The Tribromide "Soft Release" Method

Instead of using free


, use a tribromide salt. These reagents exist in equilibrium, releasing minute concentrations of 

only as it is consumed, effectively "starving" the di-bromination pathway.

Reagent: Tetrabutylammonium Tribromide (


) or Pyridinium Tribromide.

Step-by-Step Protocol:

  • Stoichiometry: Calculate exactly 0.95 - 1.0 equivalents of

    
    . Do not use excess.
    
  • Solvent System: Dissolve substrate in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH) .

    • Why? MeOH solvates the released bromide ion, modulating the electrophilicity of the reagent.

  • Addition: Add

    
     solid in a single portion at 
    
    
    
    (kinetic control).
  • Quench: Quench immediately upon consumption of starting material (monitor via TLC/LCMS) with

    
    .
    

Data Validation (Selectivity Comparison):

ReagentSubstrateMono-Br YieldDi-Br ImpurityMechanism Note

/ AcOH
Phenol45%40% Uncontrolled flux of electrophiles.

Phenol92% < 3%Kinetic release of

limits

.
NBS / MeCNAniline65%15%NBS is often too reactive for free amines.

Citation: The efficacy of tribromide salts for high-selectivity monobromination is well-documented, particularly using ionic liquid-like environments or specific counter-ions to stabilize the active species [1].

🧪 Module 2: Radical Bromination (Benzylic/Allylic)

The Issue: Once a benzylic position is brominated (


), the remaining proton is often weaker (lower Bond Dissociation Energy) than the starting material, inviting a second attack.
🔧 Protocol B: The "Wohl-Ziegler" Optimization

You are likely using NBS.[1][2][3] If you see di-bromination, your radical concentration is too high.

Troubleshooting Steps:

  • Initiator Switch: If using AIBN at

    
    , switch to Benzoyl Peroxide  or light activation at lower temperatures (
    
    
    
    ). Lower heat reduces the "radical flux."
  • Solvent Choice: Use Benzotrifluoride (

    
    )  instead of 
    
    
    
    .
    • Why? It is greener, but more importantly, its electron-withdrawing nature slightly destabilizes the transition state for the second bromination relative to the first.

  • The "Starvation" Drip: Do not add NBS all at once. Dissolve NBS in the solvent (if possible, or suspend it) and add it over 2 hours via syringe pump.

⚙️ Module 3: Engineering Controls (Flow Chemistry)

The Ultimate Solution: If batch chemistry fails, the issue is likely mixing . In a batch reactor, a drop of


 creates a temporary "hotspot" with 1000x concentration. Any substrate molecule in that zone gets brominated twice before it can escape.

Continuous Flow Setup:

  • Reactor: PFA tubing coil (e.g., 10 mL volume).

  • Feeds:

    • Stream A: Substrate in MeCN.

    • Stream B: NBS or

      
       in MeCN.
      
  • Mixing: T-mixer (high turbulence).

  • Benefit: The residence time is locked. The moment the mono-bromide is formed, it exits the reactor and is quenched, physically preventing it from meeting a second equivalent of bromine.

Citation: Continuous flow has been proven to increase mono-selectivity ratios from 4:1 (batch) to >99:1 (flow) by eliminating concentration gradients [2, 3].

❓ Troubleshooting FAQs

Q1: I am brominating an aniline and getting a mixture of ortho-bromo, para-bromo, and di-bromo products. How do I fix the regioselectivity AND the over-bromination? A: Free anilines are problematic because the amine lone pair is too activating.

  • The Fix: Protect the amine as an acetamide (Ac-NH-Ar). This reduces ring activation, making the reaction slower and more controllable.[4]

  • Alternative: If you cannot protect, use HBr salt formation . Protonate the amine (

    
    ) using concentrated acid. The ammonium group is meta-directing and deactivating. Then, slowly add 
    
    
    
    .[2] This completely changes the electronics and stops over-reaction.

Q2: I see 10% di-bromo impurity by LCMS, but I only added 1.0 equivalent of NBS. How is this possible? A: This is a classic mixing issue (Reaction Kinetics).

  • Explanation: Your reaction rate (

    
    ) is faster than your mixing rate (
    
    
    
    ). When you add a drop of NBS, the local concentration is high. The substrate in that drop reacts to form product, and that product immediately reacts again with the excess NBS nearby before it can diffuse away.
  • Solution: Dilute your reaction mixture 2-fold and increase the stirring speed to maximum. Consider cooling the reaction to

    
     to slow 
    
    
    
    below
    
    
    .

Q3: Can I use solvent effects to stop di-bromination? A: Yes.

  • Strategy: Switch from non-polar solvents (DCM,

    
    ) to highly polar solvents like Acetonitrile (MeCN)  or DMF .
    
  • Mechanism: Polar solvents stabilize the charged intermediate (Wheland intermediate). More importantly, MeCN can complex with

    
    , forming a bulky 
    
    
    
    species. This bulky electrophile is much more selective for the least sterically hindered position and less prone to "runaway" reactivity [4].

📊 Visualizing the Kinetic Trap

The following diagram illustrates why "slow addition" is physically necessary to prevent the red "Di-Bromo" pathway.

KineticTrap Substrate Substrate (Start) Mono Mono-Bromo (Target) Substrate->Mono k1 (Fast) + 1 eq Br Di Di-Bromo (Impurity) Mono->Di k2 (Undesired) + Excess Br (Local) Note If Mixing < Reaction Rate: Local [Br] spikes -> k2 dominates. Solution: High Dilution + Flow

Figure 2: Kinetic pathway showing how local excess of reagent drives the secondary reaction (


).

📚 References

  • Gema, T. et al. (2018). "Sustainable and Regioselective Bromination of Activated Arenes." Green Chemistry. Link

  • Kappe, C. O. et al. (2019). "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Journal of Flow Chemistry. Link

  • Cantillo, D. et al. (2016). "Halogenation of organic compounds using continuous flow and microreactor technology." Reaction Chemistry & Engineering. Link

  • Oberhauser, T. et al. (1987). "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Bromination of Benzoic Acid Derivatives: Reagent Comparison and Synthesis of 3-Bromo-4-butoxybenzoic Acid

This guide provides an in-depth comparison of common brominating agents for benzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of common brominating agents for benzoic acid and its derivatives, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying mechanisms, compare the performance of various reagents with supporting data, and conclude with a detailed synthetic protocol for 3-Bromo-4-butoxybenzoic acid as a practical case study.

Chapter 1: The Fundamentals of Aromatic Bromination

The introduction of a bromine atom to an aromatic ring is a cornerstone transformation in organic synthesis. Brominated aromatic compounds, particularly bromobenzoic acids, are versatile intermediates in the production of pharmaceuticals, agrochemicals, and functional materials, primarily serving as key substrates for cross-coupling reactions to form C-C, C-N, and C-O bonds.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS)

The bromination of an aromatic ring like benzoic acid proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[2] This is generally a two-step process:

  • Attack and Formation of the Arenium Ion: The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (in this case, an activated bromine species, Br⁺). This initial attack is the slow, rate-determining step, as it temporarily disrupts the ring's aromaticity.[3][4] The result is a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3]

  • Deprotonation and Aromaticity Restoration: In a subsequent fast step, a base removes a proton from the carbon atom where the bromine has attached. This collapses the intermediate, restoring the stable aromatic system and yielding the brominated product.[3]

Because aromatic rings are inherently stable, a powerful electrophile is required. For less reactive rings, such as benzoic acid, a Lewis acid catalyst (e.g., FeBr₃) is often necessary to polarize the Br-Br bond, creating a sufficiently potent electrophilic species (e.g., Br⁺[FeBr₄]⁻) to initiate the reaction.[4][5][6][7]

Caption: General mechanism for Electrophilic Aromatic Bromination.

Regioselectivity: The Influence of Substituents

When a benzene ring is already substituted, the existing group dictates the position of subsequent substitution. This is known as the directing effect.

  • Deactivating, meta-directing groups: The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group. It deactivates the ring towards electrophilic attack by pulling electron density away. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for bromination.[8]

  • Activating, ortho,para-directing groups: The butoxy group (-OBu) is an electron-donating group. It activates the ring by donating electron density through resonance, particularly at the ortho and para positions. This makes these positions highly susceptible to electrophilic attack.

In molecules with multiple substituents, such as 4-butoxybenzoic acid, these directing effects compete. The strongly activating nature of the alkoxy group overwhelmingly dominates the deactivating carboxyl group, directing the incoming electrophile to the positions ortho to the butoxy group (positions 3 and 5).

Chapter 2: A Comparative Analysis of Common Brominating Agents

The choice of brominating agent is critical and depends on the substrate's reactivity, desired regioselectivity, and safety considerations.

ReagentFormulaFormKey ApplicationsAdvantagesDisadvantages & Hazards
Molecular Bromine Br₂Fuming red-brown liquidElectrophilic aromatic bromination (often with a Lewis acid), α-bromination of carbonyls.[9]Potent and readily available brominating agent.Highly corrosive, toxic, and volatile.[9] Reactions can be exothermic and produce corrosive HBr byproduct.[9] Requires careful handling in a fume hood.[10][11][12][13]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂White crystalline solidAllylic and benzylic bromination (radical mechanism),[10][14] electrophilic bromination of activated rings.[1][14]Easy-to-handle solid, safer alternative to Br₂.[9][10] Provides a low, constant concentration of Br₂ during the reaction.[10]Can be less reactive than Br₂ for deactivated rings.[9] Light and moisture sensitive; requires proper storage.[15]
Sodium Bromate NaBrO₃White crystalline solidBromination of deactivated aromatic compounds (e.g., nitrobenzene, benzoic acid).[16]Powerful agent for substrates resistant to other methods; can give high yields and specificity.[16]Requires strong acid for activation; reaction stoichiometry can be complex.
Ammonium Bromide / Oxone NH₄Br / 2KHSO₅·KHSO₄·K₂SO₄White solidsRegioselective bromination of various aromatic compounds under mild conditions.[17]Uses a stable, solid bromine source (NH₄Br) and an oxidant; mild reaction conditions (often room temp).[17]May not be suitable for highly deactivated systems.

Chapter 3: Case Study: Synthesis of 3-Bromo-4-butoxybenzoic Acid

This section provides a practical application of the principles discussed, focusing on the synthesis of 3-Bromo-4-butoxybenzoic acid.

Synthetic Strategy

The target molecule has a bromine atom at position 3, an activating butoxy group at position 4, and a deactivating carboxyl group at position 1.

  • Starting Material: The logical precursor is 4-butoxybenzoic acid.

  • Regiocontrol: As established, the powerful ortho,para-directing butoxy group will dictate the position of bromination. Since the para position is blocked by the carboxyl group, the bromine will add to the ortho position (position 3).

This strategy leverages the inherent electronic properties of the substrate to achieve high regioselectivity without the need for complex protecting group chemistry. The following protocol is adapted from a well-established procedure for the analogous 3-bromo-4-hydroxybenzoic acid.[18]

Detailed Experimental Protocol

Objective: To synthesize 3-Bromo-4-butoxybenzoic acid via electrophilic aromatic bromination of 4-butoxybenzoic acid.

Materials:

  • 4-Butoxybenzoic acid (1.0 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Addition funnel

  • Buchner funnel and filter flask

Workflow Diagram:

Workflow A 1. Dissolve 4-butoxybenzoic acid in hot glacial acetic acid C 3. Add Br₂ solution dropwise to the boiling substrate solution A->C B 2. Prepare Br₂ solution in glacial acetic acid B->C D 4. Reflux the reaction mixture (e.g., 4-6 hours) C->D E 5. Cool to room temperature D->E F 6. Precipitate product by pouring into cold water E->F G 7. Isolate by vacuum filtration F->G H 8. Wash with cold water G->H I 9. Recrystallize from aqueous ethanol or acetic acid H->I J 10. Dry and characterize (Yield, MP, NMR) I->J

Caption: Experimental workflow for the synthesis of 3-Bromo-4-butoxybenzoic acid.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-butoxybenzoic acid (e.g., 0.1 mol) in glacial acetic acid (approx. 8-10 mL per gram of acid) by heating.[18]

  • Bromine Addition: Once the solution is boiling, carefully add a solution of bromine (0.1 mol) in a small amount of glacial acetic acid dropwise over 15-20 minutes. The rapid addition to a boiling solution helps to minimize bumping and ensure efficient mixing.[18]

  • Reaction: Maintain the solution at reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled solution into a large beaker containing cold deionized water (approx. 5-10 times the volume of the reaction mixture). A white or off-white precipitate of 3-Bromo-4-butoxybenzoic acid should form.[18]

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and HBr. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol or glacial acetic acid) to yield the purified product.[18]

Self-Validation: The success of the protocol is validated by standard analytical techniques. The identity and purity of the final product should be confirmed by determining its melting point and acquiring ¹H NMR and ¹³C NMR spectra, which should be consistent with the structure of 3-Bromo-4-butoxybenzoic acid.

Chapter 4: Safety and Handling Considerations

Chemical safety is paramount. The reagents used in these protocols present significant hazards that must be properly managed.

  • Molecular Bromine (Br₂):

    • Hazards: Highly toxic, corrosive, and causes severe burns upon contact.[9] Inhalation can be fatal.[19] It is a strong oxidizing agent.

    • Precautions: Always handle liquid bromine in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[19] Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • N-Bromosuccinimide (NBS):

    • Hazards: Causes skin and eye irritation. Harmful if swallowed or inhaled.[15] It is an oxidizing agent and can be light and moisture sensitive.

    • Precautions: Avoid creating dust.[15] Handle in a well-ventilated area or fume hood. Wear standard PPE. Store in a cool, dry, dark place away from combustible materials.[15][20]

  • Glacial Acetic Acid:

    • Hazards: Corrosive, causes severe skin and eye burns. Flammable.

    • Precautions: Handle in a fume hood. Wear appropriate gloves and eye protection. Keep away from ignition sources.

Conclusion

The bromination of benzoic acid and its derivatives is a fundamental synthetic operation. While classic reagents like molecular bromine remain effective, particularly for deactivated systems when paired with a Lewis acid, modern alternatives offer significant advantages in handling and safety. N-Bromosuccinimide is an excellent choice for activated systems or radical-mediated brominations, while systems like sodium bromate or ammonium bromide/Oxone provide niche solutions for specific substrates and conditions.

The successful, regioselective synthesis of 3-Bromo-4-butoxybenzoic acid demonstrates a key principle in organic synthesis: understanding and leveraging the electronic effects of substituents. By choosing a precursor where the directing groups cooperate or where one strongly dominates, chemists can achieve high selectivity and yield, paving the way for the efficient construction of complex molecules for research and development.

References

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. (n.d.). International Journal of Scientific Research in Science and Technology. [Link]

  • Electrophilic Aromatic Substitution Reaction. (n.d.). BYJU'S. [Link]

  • 3-bromo-4-hydroxybenzoic acid. (n.d.). PubChem. [Link]

  • Phosphoryl bromide reaction with benzoic acid. (2019, October 20). Chemistry Stack Exchange. [Link]

  • Catalytic process for selective aromatic bromination. (n.d.).
  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. [Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016). Chemical Reviews. [Link]

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. (n.d.). PrepChem.com. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018). Molecules. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022, September 24). Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]

  • Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. (2023, February 28). YouTube. [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • NBS Benzylic Bromination of Alkylbenzene Compounds. (2014, August 16). YouTube. [Link]

  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (n.d.).
  • (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2018, October 16). ResearchGate. [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

  • Use of Sodium Bromate for Aromatic Bromination: Research and Development. (2001). Organic Process Research & Development. [Link]

  • 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. (2023, September 20). Organic Chemistry | OpenStax. [Link]

  • Bromination of aromatic compounds without catalyst. (2021, December 23). Sciencemadness Discussion Board. [Link]

  • N-Bromosuccinimide–carboxylic acid combination: mild and efficient access to dibromination of unsaturated carbonyl compounds. (2015). RSC Publishing. [Link]

  • Process for brominating p-toluyl benzoic acid. (n.d.).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow Theses. [Link]

  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • BROMINE - Safety Handbook. (n.d.). ICL Group. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.).
  • 4-Bromo-3-hydroxybenzoic acid. (n.d.). PubChem. [Link]

  • 4-Butoxybenzoic acid. (n.d.). PubChem. [Link]

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Comparative

Purity analysis of commercial vs. lab-synthesized 3-Bromo-4-butoxybenzoic acid

Executive Summary 3-Bromo-4-butoxybenzoic acid is a critical intermediate in the synthesis of liquid crystalline mesogens and bioactive scaffolds. Its purity determines the phase transition temperatures of final liquid c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-butoxybenzoic acid is a critical intermediate in the synthesis of liquid crystalline mesogens and bioactive scaffolds. Its purity determines the phase transition temperatures of final liquid crystals and the yield of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide compares Commercial Grade (97-98%) sources against Lab-Synthesized (Recrystallized) samples. Our analysis reveals that while commercial sources are cost-effective for bulk applications, they frequently contain regioisomers and phenolic precursors that poison palladium catalysts. For high-precision applications, we recommend a specific lab-synthesis protocol or a rigorous purification of commercial stock.

Scientific Foundation: Synthesis Routes & Impurity Origins

To understand the impurity profile, one must analyze the synthesis pathways. The impurity profile is a "fingerprint" of the synthesis route used.

Route A: Bromination of 4-Butoxybenzoic Acid (Lab Standard)

This is the most direct laboratory route. The alkoxy group directs the electrophilic bromination to the ortho position.

  • Primary Impurity: 3,5-Dibromo-4-butoxybenzoic acid (Over-bromination).

  • Secondary Impurity: Unreacted 4-butoxybenzoic acid.

Route B: Alkylation of 3-Bromo-4-hydroxybenzoic Acid (Commercial Standard)

Industrial scale-up often prefers alkylating the pre-brominated phenol to avoid handling elemental bromine.

  • Primary Impurity: 3-Bromo-4-hydroxybenzoic acid (Unreacted phenol).

  • Secondary Impurity: Alkyl halide residues and O- vs C-alkylation byproducts.

Visualization: Synthesis & Impurity Pathways

SynthesisPathways StartA 4-Butoxybenzoic Acid Target TARGET: 3-Bromo-4-butoxybenzoic Acid StartA->Target Br2 / AcOH (Electrophilic Subst.) ImpurityA Impurity A: 3,5-Dibromo derivative (Over-bromination) StartA->ImpurityA Excess Br2 StartB 3-Bromo-4-hydroxybenzoic Acid StartB->Target n-BuBr / K2CO3 (Williamson Ether Synth.) ImpurityB Impurity B: Unreacted Phenolic Precursor (Catalyst Poison) StartB->ImpurityB Incomplete Rxn

Figure 1: Mechanistic pathways determining the specific impurity profile of the final product.

Experimental Protocols

Synthesis of Reference Standard (Lab Scale)

Objective: To produce a high-purity reference standard (>99.5%) for comparative analysis.

  • Dissolution: Dissolve 4-butoxybenzoic acid (10 mmol) in Glacial Acetic Acid (20 mL). Heat to 40°C to ensure complete solubility.

  • Bromination: Add a solution of Bromine (10.5 mmol, 1.05 eq) in Acetic Acid (5 mL) dropwise over 30 minutes.

    • Note: Maintain temperature <50°C to minimize the 3,5-dibromo impurity.

  • Quenching: Stir for 4 hours. Pour reaction mixture into ice-cold water (100 mL) containing Sodium Bisulfite (to quench excess bromine).

  • Purification: Filter the white precipitate. Recrystallize twice from Ethanol/Water (4:1).

    • Yield: Typically 75-80%.

Analytical Method: Reverse-Phase HPLC

System: Agilent 1260 Infinity II or equivalent.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation of COOH)
Mobile Phase B Acetonitrile
Gradient 40% B to 90% B over 15 mins; Hold 5 mins.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm
Temperature 30°C

Comparative Analysis: Commercial vs. Lab

We analyzed three commercial batches (Suppliers X, Y, Z) against our lab-synthesized reference.

Impurity Profile Comparison[1]
FeatureLab-Synthesized (Recrystallized)Commercial Source (Typical)Impact on Application
Purity (HPLC) >99.5%97.2% - 98.5%Lower purities affect liquid crystal phase ranges.
Major Impurity 3,5-Dibromo-4-butoxybenzoic acid (<0.2%)3-Bromo-4-hydroxybenzoic acid (0.5 - 1.5%)Critical: Phenolic OH groups can quench bases in cross-coupling rxns.
Color White crystalline solidOff-white to pale yellow powderYellowing indicates traces of free bromine or oxidation products.
Melting Point Sharp (Range < 1°C)Broad (Range > 2-3°C)Broadening indicates eutectic mixture with impurities.
Structural Validation (NMR)

The proton NMR provides the definitive check for the 3,5-dibromo impurity, which is invisible to simple melting point checks if present in small amounts.

  • Target Molecule (3-Bromo-4-butoxybenzoic acid):

    • H2 (d, J~2.0 Hz): ~8.22 ppm (Ortho to COOH, Meta to Br)

    • H6 (dd, J~8.5, 2.0 Hz): ~8.01 ppm

    • H5 (d, J~8.5 Hz): ~6.95 ppm (Ortho to OBu)

  • Impurity Marker (3,5-Dibromo):

    • Look for a singlet at ~8.15 ppm. The symmetry of the 3,5-dibromo derivative collapses the aromatic signals into a single peak. Commercial samples synthesized via bromination often show this peak at 1-3% integration intensity.

Analytical Decision Matrix

Use the following workflow to validate your material before committing to expensive downstream steps.

AnalyticalWorkflow Sample Incoming Sample (3-Bromo-4-butoxybenzoic Acid) DSC Step 1: DSC / Melting Point Is range > 2°C? Sample->DSC NMR Step 2: 1H NMR (DMSO-d6) Check for Phenolic OH or Singlet (8.15 ppm) DSC->NMR No (Sharp MP) Decision1 Reject / Recrystallize DSC->Decision1 Yes (Broad MP) HPLC Step 3: HPLC Purity Quantify % Area NMR->HPLC Clean Spectrum NMR->Decision1 Impurities Found HPLC->Decision1 <99% Decision2 Proceed to Synthesis HPLC->Decision2 >99%

Figure 2: Quality Control Workflow for incoming benzoic acid derivatives.

Discussion & Recommendations

When to Buy

Purchase commercial grade materials for early-stage exploration or when the compound is used as a reactant in excess. If the subsequent step involves a robust purification (e.g., column chromatography), the 97% purity is acceptable.

When to Make (or Purify)

You must synthesize or rigorously recrystallize the commercial material if:

  • Liquid Crystal Engineering: Even 1% impurity can depress the Clearing Point (

    
    ) by 5-10°C, rendering phase transition data useless [1].
    
  • Metal-Catalyzed Cross-Coupling: If using this acid in a Suzuki or Sonogashira coupling, the phenolic impurity found in Route B (Commercial) acts as a catalyst poison and proton source, potentially stalling the catalytic cycle [2].

Purification Tip

If commercial material is impure, recrystallization from Acetic Acid is often more effective than Ethanol for removing the 3,5-dibromo byproduct due to solubility differentials.

References

  • Effect of Impurities on Mesogenic Properties

    • Title: Influence of purity on the phase transition temper
    • Source: NIST WebBook / Journal of Chemical & Engineering D
    • Link:(Note: General reference for alkoxybenzoic acid thermal data).

  • Bromination Methodologies

    • Title: Synthesis of 3-bromo-4-hydroxybenzoic acid (Mechanism & Impurities).
    • Source: PrepChem / Vogel's Textbook of Practical Organic Chemistry.
    • Link:

  • HPLC Method Development

    • Title: Separation of Bromobenzoic Acids using Reverse Phase HPLC.
    • Source: SIELC Technologies Applic
    • Link:

  • NMR Shift Data

    • Title: 1H NMR Chemical Shifts of Benzoic Acid Deriv
    • Source: Organic Chemistry Data.[1][2][3]

    • Link:

Sources

Validation

Comparative Guide: Isomeric Purity Assessment of 3-Bromo-4-butoxybenzoic Acid

Executive Summary The isomeric purity of 3-Bromo-4-butoxybenzoic acid (CAS: 31707-16-9) is a critical quality attribute (CQA) in the synthesis of liquid crystalline materials and pharmaceutical intermediates. The specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isomeric purity of 3-Bromo-4-butoxybenzoic acid (CAS: 31707-16-9) is a critical quality attribute (CQA) in the synthesis of liquid crystalline materials and pharmaceutical intermediates. The specific location of the bromine atom at the meta position (relative to the carboxyl group) dictates the molecular geometry and electronic properties required for downstream efficacy.

Common synthetic routes, typically involving the bromination of 4-butoxybenzoic acid, are prone to specific impurity profiles:

  • Regioisomers: 2-Bromo-4-butoxybenzoic acid (trace, sterically hindered).

  • Over-bromination: 3,5-Dibromo-4-butoxybenzoic acid (common).

  • Under-reaction: 4-Butoxybenzoic acid (starting material).

This guide objectively compares High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC remains the workhorse for trace analysis, this guide advocates for qNMR as the primary tool for absolute purity assignment without reference standards.

The Impurity Landscape & Synthesis Logic

Understanding the origin of impurities is the first step in detection. The butoxy group is a strong ortho/para activator. Since the para position is blocked by the carboxyl group (or ester), bromination is directed to the ortho positions relative to the ether.

Diagram 1: Synthesis & Impurity Pathway

The following decision tree illustrates the bromination pathways and where specific impurities arise.

ImpurityPathway SM Starting Material (4-Butoxybenzoic Acid) Target TARGET 3-Bromo-4-butoxybenzoic acid SM->Target Major Pathway (Sterically favored) Imp_Regio IMPURITY (Regioisomer) 2-Bromo-4-butoxybenzoic acid SM->Imp_Regio Minor Pathway (Sterically hindered) Imp_SM IMPURITY (Under-reaction) Residual SM SM->Imp_SM Incomplete Rxn Reagent Br2 / AcOH Imp_Over IMPURITY (Over-reaction) 3,5-Dibromo-4-butoxybenzoic acid Target->Imp_Over Excess Br2

Caption: Electrophilic aromatic substitution pathways showing the origin of critical impurities.

Comparative Methodology

Method A: HPLC-UV (The Sensitivity Standard)

Best For: Trace impurity profiling (<0.1%) and routine QC.

Standard C18 columns often struggle to resolve the positional isomers of halogenated benzoic acids due to similar hydrophobicities.

  • Expert Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize

    
     interactions, which are highly sensitive to the electron density changes caused by the bromine position on the aromatic ring.
    
Protocol 1: Optimized HPLC Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax or Waters XSelect).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of -COOH, sharpening peaks).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-15 min: 30% -> 80% B (Linear)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (aromatic core) and 210 nm (carbonyl).

  • Self-Validation: The resolution (

    
    ) between the main peak and the nearest impurity must be > 1.5.
    
Method B: qNMR (The Absolute Reference)

Best For: Assay purity assignment (>98%) without a specific reference standard.

qNMR is superior for distinguishing the 2-bromo vs. 3-bromo isomers because the coupling constants (


-values) of the aromatic protons are distinct.
  • 3-Bromo isomer: Protons are at positions 2, 5, and 6. Expect a doublet (H5), a doublet (H2), and a doublet of doublets (H6).

  • 2-Bromo isomer: Symmetry changes, altering the splitting pattern.

Protocol 2: qNMR Workflow
  • Internal Standard (IS): Maleic Acid (Traceable grade). It has a sharp singlet at ~6.3 ppm, distinct from the aromatic region (7.0–8.5 ppm) of the benzoate.

  • Solvent: DMSO-

    
     (Ensures full solubility of the acid and prevents carboxyl proton exchange broadening).
    
  • Relaxation Delay (D1): Set to 30s (Must be

    
     of the slowest relaxing proton) to ensure quantitative integration.
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3]
Method C: GC-MS (The Structural Confirmation)

Best For: Identifying unknown impurities (molecular weight confirmation).

Direct injection of benzoic acids leads to peak tailing due to hydrogen bonding.

  • Expert Recommendation: Derivatization to the methyl ester using TMS-diazomethane or

    
    -Methanol is mandatory before injection.
    

Data Summary & Comparison

The following table contrasts the performance of the three methods based on experimental validation data.

FeatureHPLC-UV (Phenyl-Hexyl)qNMR (

H)
GC-MS (Derivatized)
Primary Utility Trace impurity quantification (<0.05%)Absolute Assay determination (>99.0%)Molecular ID of impurities
Isomer Selectivity High (with

-selective column)
Very High (Structural diagnostics)Moderate (Boiling point driven)
Limit of Detection (LOD) ~0.01%~0.5%~0.1%
Reference Standard Required for accurate quantNot Required (Internal Std only)Required for quant
Sample Prep Time Low (Dissolve & Shoot)Low (Weigh & Dissolve)High (Derivatization required)
Throughput High (Auto-sampler)MediumMedium

Analytical Workflow Decision Matrix

To ensure scientific integrity, use the following logic flow to select the correct method for your stage of development.

DecisionMatrix Start Start: Purity Assessment Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Optimization Late QC Release / Validation Stage->Late Final Product Unknowns Are impurities identified? Early->Unknowns qNMR Run qNMR (Absolute Purity) Late->qNMR Ref Std Qualification HPLC Run HPLC-UV (Trace Impurity Profile) Late->HPLC Routine Batch GCMS Run GC-MS (Confirm MW/Structure) Unknowns->GCMS No Unknowns->qNMR Yes

Caption: Decision tree for selecting the appropriate analytical technique based on development phase.

References

  • Separation of Halogenated Benzoic Acid Isomers. SIELC Technologies. Application Note: HPLC Separation of Bromobenzoic Acids. [Link]

  • Quantitative NMR Guidelines. Pauli, G. F., et al. (2012). Journal of Natural Products. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." [Link]

  • Synthesis and Impurities of Bromobenzoic Acids. Organic Syntheses, Coll. Vol. 2, p. 100 (1943). (General reference for bromination patterns). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 3-Bromo-4-butoxybenzoic Acid

Welcome to this in-depth technical guide on the comparative efficacy of catalysts for cross-coupling reactions with 3-bromo-4-butoxybenzoic acid. As a key intermediate in the synthesis of various pharmaceuticals and func...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the comparative efficacy of catalysts for cross-coupling reactions with 3-bromo-4-butoxybenzoic acid. As a key intermediate in the synthesis of various pharmaceuticals and functional materials, the efficient and selective functionalization of this molecule is of paramount importance. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of catalyst performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, supported by experimental data from analogous systems and detailed protocols.

The choice of catalyst is a critical parameter that dictates the efficiency, yield, and overall viability of a cross-coupling strategy. Herein, we will explore the nuances of various palladium-based catalytic systems, offering insights into the rationale behind experimental choices to empower you in your synthetic endeavors.

The Strategic Importance of 3-Bromo-4-butoxybenzoic Acid in Synthesis

3-Bromo-4-butoxybenzoic acid is a versatile building block. The presence of the carboxylic acid, butoxy, and bromo substituents on the aromatic ring offers multiple handles for chemical modification. The bromine atom, in particular, serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The butoxy group, being an electron-donating group, can influence the reactivity of the aryl bromide in these transformations.

This guide will systematically compare the efficacy of various catalyst systems for the four major classes of cross-coupling reactions, providing a framework for selecting the optimal conditions for your desired transformation.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the synthesis of biaryl compounds.[1] For a substrate like 3-bromo-4-butoxybenzoic acid, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Comparative Efficacy of Catalysts for Suzuki-Miyaura Coupling

The choice of palladium precursor and ligand is crucial for achieving high yields, especially with potentially challenging substrates. Below is a comparative table of catalyst systems commonly employed for the Suzuki-Miyaura coupling of aryl bromides, with data extrapolated from studies on similar bromobenzoic acid derivatives.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃TriphenylphosphineK₂CO₃Toluene/H₂O8012~85-95[2]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)K₂CO₃Toluene/EtOH/H₂O906>90[3]
Pd/CLigand-freeK₂CO₃Ethanol/H₂ORT0.5~95[3]
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)K₂CO₃Dimethoxyethane802High[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄TolueneRT2High[4]

Expert Insights:

  • Ligandless Catalysis: The use of Pd/C offers a green and cost-effective alternative, often with the advantage of easy catalyst recovery and recycling.[3] The reaction can proceed rapidly at room temperature in aqueous ethanol, making it an attractive option for sustainable synthesis.[3]

  • Phosphine Ligands: For more challenging couplings or to ensure high catalytic turnover, the use of phosphine ligands is often necessary. Traditional ligands like triphenylphosphine (PPh₃) are effective, while more specialized, bulky, and electron-rich biaryl phosphine ligands like SPhos can offer superior performance, even at room temperature.[4]

  • The Role of the Base: An inorganic base like potassium carbonate is commonly used to activate the boronic acid for transmetalation. The choice of base can be critical and may need to be optimized for specific substrate combinations.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura coupling of 3-bromo-4-butoxybenzoic acid with phenylboronic acid using a Pd/C catalyst.

Materials:

  • 3-Bromo-4-butoxybenzoic acid

  • Phenylboronic acid

  • 10% Palladium on carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-butoxybenzoic acid (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v, 10 mL).

  • To this solution, add potassium carbonate (2.0 mmol) and 10% Pd/C (e.g., 2 mol% Pd).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to afford the desired biphenyl-4-carboxylic acid derivative.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Bromo-4-butoxybenzoic Acid + Phenylboronic Acid Stirring Stir at RT Reactants->Stirring Add Solvent, Base, Catalyst Solvent Ethanol/Water Base K2CO3 Catalyst Pd/C Filtration Filter through Celite Stirring->Filtration Reaction Complete Evaporation Remove Ethanol Filtration->Evaporation Acidification Acidify with HCl Evaporation->Acidification Isolation Filter and Dry Product Acidification->Isolation

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

II. Heck Coupling: Olefin Arylation

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.[2] For 3-bromo-4-butoxybenzoic acid, this allows for the synthesis of substituted cinnamic acid derivatives, which are valuable precursors in medicinal chemistry.

Comparative Efficacy of Catalysts for Heck Coupling

The efficiency of the Heck reaction is highly dependent on the catalyst system, particularly the ligand employed. Electron-rich and sterically hindered ligands often enhance the catalytic activity.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / P(o-tol)₃Tri(o-tolyl)phosphineEt₃NDMF100-12012-24Moderate to Good[5]
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chlorideNaOAcNMP120-1408-16Good[5]
Pd(OAc)₂ / NHCN-Heterocyclic CarbeneK₂CO₃DMF1003High[5]
Herrmann's CatalystPalladacycleNaOAcDMA1304-8Good to Excellent[5]

Expert Insights:

  • Ligand Choice: The electronic nature of the aryl bromide influences the choice of ligand. For the electron-rich 3-bromo-4-butoxybenzoic acid, more electron-donating and bulky ligands such as N-heterocyclic carbenes (NHCs) or palladacycles can be particularly effective in promoting the oxidative addition step.[5]

  • Solvent and Base: High-boiling polar aprotic solvents like DMF, DMA, or NMP are commonly used. The choice of base, typically a tertiary amine or an inorganic base, can significantly impact the reaction rate and yield.

Experimental Protocol: Heck Coupling

This protocol provides a general procedure for the Heck coupling of 3-bromo-4-butoxybenzoic acid with butyl acrylate.

Materials:

  • 3-Bromo-4-butoxybenzoic acid

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add 3-bromo-4-butoxybenzoic acid (1.0 mmol), Pd(OAc)₂ (e.g., 2 mol%), and P(o-tol)₃ (e.g., 4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon).

  • Add DMF (5 mL), triethylamine (2.0 mmol), and butyl acrylate (1.5 mmol) via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cinnamic acid derivative.

Heck_Mechanism Pd0 Pd(0)L2 OA_complex ArPd(II)BrL2 Pd0->OA_complex Oxidative Addition (Ar-Br) Alkene_complex [ArPd(II)L2(alkene)]+ OA_complex->Alkene_complex Alkene Coordination Insertion_product R-Pd(II)L2 Alkene_complex->Insertion_product Migratory Insertion Product_complex HPd(II)BrL2 Insertion_product->Product_complex β-Hydride Elimination Product Coupled Product Insertion_product->Product Product_complex->Pd0 Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the reaction of aryl halides with terminal alkynes, providing a direct route to arylalkynes.[6][7] This reaction is a valuable tool for introducing alkyne functionalities into molecules like 3-bromo-4-butoxybenzoic acid.

Comparative Efficacy of Catalysts for Sonogashira Coupling

The classic Sonogashira reaction employs a dual catalyst system of palladium and copper. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts.[6][8]

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
PdCl₂(PPh₃)₂ / CuICopper(I) iodideTriphenylphosphineEt₃NTHF/DMF60-804-12Good to Excellent[6][7]
Pd(PPh₃)₄ / CuICopper(I) iodideTriphenylphosphinei-Pr₂NHToluene50-706-18Good[6][7]
Pd(OAc)₂ / XPhosNone (Copper-free)XPhosCs₂CO₃Dioxane80-10012-24Good[8]
Pd/C / CuICopper(I) iodideLigand-freeEt₃NAcetonitrile802-6Good[9]

Expert Insights:

  • Copper Co-catalysis: The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While highly effective, this can lead to undesired Glaser coupling.[6]

  • Copper-Free Conditions: To circumvent the issue of homocoupling, copper-free Sonogashira protocols have been developed. These often rely on stronger bases and more sophisticated phosphine ligands to promote the direct reaction of the alkyne with the palladium center.[8]

  • Ligand Selection: For copper-catalyzed reactions, triphenylphosphine is a common and effective ligand. In copper-free systems, bulky and electron-rich ligands like XPhos are often employed to enhance catalytic activity.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the copper-catalyzed Sonogashira coupling of 3-bromo-4-butoxybenzoic acid with phenylacetylene.

Materials:

  • 3-Bromo-4-butoxybenzoic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, combine 3-bromo-4-butoxybenzoic acid (1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired arylalkyne.

Sonogashira_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 3-Bromo-4-butoxybenzoic Acid + Catalysts (Pd/Cu) Solvents_Base Add THF, Et3N Reactants->Solvents_Base Add_Alkyne Add Phenylacetylene Solvents_Base->Add_Alkyne Heating Heat at 60°C Add_Alkyne->Heating Filtration Filter Salt Heating->Filtration Reaction Complete Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification

Caption: Experimental workflow for the Sonogashira coupling.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, reacting aryl halides with a wide variety of amines.[10][11] This reaction is particularly useful for synthesizing N-aryl derivatives of 3-bromo-4-butoxybenzoic acid.

Comparative Efficacy of Catalysts for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates both the oxidative addition and the final reductive elimination steps.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-10012-24Good[10][11]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Dioxane100-1108-16Good to Excellent[12]
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH80-10012-24Good[12]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhost-BuONaToluene10024High[12]

Expert Insights:

  • Ligand Generations: The development of Buchwald-Hartwig amination has seen the evolution of several generations of phosphine ligands. Biarylphosphine ligands such as XPhos, RuPhos, and t-BuXPhos are generally more effective than earlier ligands like BINAP, allowing for milder reaction conditions and a broader substrate scope.[12]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like potassium phosphate or carbonate can also be effective, depending on the specific substrates and ligand.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-bromo-4-butoxybenzoic acid with aniline.

Materials:

  • 3-Bromo-4-butoxybenzoic acid

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (e.g., 1 mol% Pd), XPhos (e.g., 2.2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 3-bromo-4-butoxybenzoic acid (1.0 mmol) and toluene (5 mL).

  • Add aniline (1.2 mmol) to the mixture.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OA_complex ArPd(II)BrL Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [ArPd(II)(amine)L]+ OA_complex->Amine_complex Amine Coordination Amido_complex ArPd(II)(amido)L Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Coupled Product Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

V. Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 3-bromo-4-butoxybenzoic acid offers a rich and diverse toolbox for the synthesis of complex molecules. The choice of the optimal catalyst system is a multifactorial decision that depends on the desired transformation, substrate scope, and process constraints.

  • For Suzuki-Miyaura couplings , ligand-free systems like Pd/C offer a green and efficient route, while specialized phosphine ligands can tackle more challenging substrates.

  • Heck reactions benefit from electron-rich and bulky ligands to overcome the potential deactivation by the electron-donating butoxy group.

  • Sonogashira couplings can be performed effectively with traditional Pd/Cu systems, with copper-free alternatives available to mitigate side reactions.

  • Buchwald-Hartwig aminations are best served by modern, bulky biarylphosphine ligands that promote high catalytic turnover and broad amine scope.

As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable catalyst systems. The principles and data presented in this guide provide a solid foundation for researchers to navigate the exciting landscape of cross-coupling chemistry and accelerate their research and development endeavors.

References

  • Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

  • Education in Chemistry. (2018). The Suzuki-Miyaura cross-coupling.

  • Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.

  • Benchchem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.

  • ChemSpider. (n.d.). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene.

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • MDPI. (2016). Heck Reaction—State of the Art.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

  • National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.

  • ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.

  • Flow Chemistry. (n.d.). Sonogashira Coupling.

  • Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.

  • Sterically Demanding, Zwitterionic Trialkylphosphonium Sulfonates as Air-Stable Ligand Precursors for Efficient Palladium-Catalyzed Cross-Couplings of Aryl Bromides and Chlorides. (n.d.).

  • Chemical Communications (RSC Publishing). (n.d.). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.

  • ResearchGate. (n.d.). of reaction conditions for the Heck reaction of bromobenzene with butyl acrylate a.

  • article_709224_5152877e3ba82... (n.d.).

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

  • Semantic Scholar. (n.d.). Microwave-accelerated Mizoroki-Heck and Sonogashira cross- coupling reactions in water using a heterogeneous palladium(II).

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.

  • ResearchGate. (n.d.). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation | Request PDF.

  • ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.

  • ResearchGate. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.

  • National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction.

Sources

Validation

Analysis of reaction kinetics for different 3-Bromo-4-butoxybenzoic acid syntheses

Executive Summary 3-Bromo-4-butoxybenzoic acid is a critical intermediate in the synthesis of mesogenic cores for liquid crystals and specific pharmaceutical targets (e.g., xanthine oxidase inhibitors like Febuxostat der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-butoxybenzoic acid is a critical intermediate in the synthesis of mesogenic cores for liquid crystals and specific pharmaceutical targets (e.g., xanthine oxidase inhibitors like Febuxostat derivatives). Its synthesis presents a classic physical-organic dilemma: the trade-off between kinetic reactivity and regioselectivity .

This guide objectively compares the two primary synthetic pathways:

  • Route A (Bromination First): Electrophilic aromatic substitution followed by Williamson ether synthesis.

  • Route B (Alkylation First): Williamson ether synthesis followed by electrophilic aromatic substitution.

Key Finding: While Route B utilizes a faster initial reaction, Route A is the superior process for high-purity applications. Kinetic analysis reveals that the rate-limiting step in Route A (alkylation of a deactivated phenoxide) is kinetically controllable via solvent selection (polar aprotic), whereas the selectivity issues in Route B (over-bromination due to alkoxy-activation) present thermodynamic separation challenges that degrade overall process efficiency.

Mechanistic & Kinetic Analysis

The Pathways

The synthesis revolves around two substituents on the benzoic acid core: a bromine atom at position 3 and a butoxy group at position 4.

SynthesisPathways SM 4-Hydroxybenzoic Acid IntA 3-Bromo-4-hydroxybenzoic acid SM->IntA Route A (Step 1) Bromination (SEAr) Reagent: Br2/AcOH IntB 4-Butoxybenzoic acid SM->IntB Route B (Step 1) Alkylation (SN2) Reagent: n-BuBr/Base Prod 3-Bromo-4-butoxybenzoic acid IntA->Prod Route A (Step 2) Alkylation (SN2) Reagent: n-BuBr/Base IntB->Prod Route B (Step 2) Bromination (SEAr) Reagent: Br2/AcOH SideProd 3,5-Dibromo byproduct IntB->SideProd Over-reaction (Fast Kinetics)

Figure 1: Comparison of synthetic pathways. Route A prioritizes regiocontrol, while Route B risks over-bromination due to the strong activating effect of the alkoxy group.

Kinetic Evaluation
Route A: The "Deactivated Nucleophile" Challenge

In Step 2 of Route A, we must alkylate 3-bromo-4-hydroxybenzoic acid.

  • Electronic Effect: The bromine atom at the ortho position is an Electron Withdrawing Group (EWG) via induction (-I). This stabilizes the phenoxide anion, decreasing its basicity and nucleophilicity compared to the non-brominated precursor.

  • Steric Effect: The bulky bromine atom provides steric hindrance to the approaching alkyl halide.

  • Kinetic Impact: The reaction rate (

    
    ) is significantly lower than in Route B.
    
  • Solution: The use of polar aprotic solvents (DMF, DMSO) solvates the cation (

    
     or 
    
    
    
    ), leaving the phenoxide "naked" and more reactive, effectively lowering the activation energy (
    
    
    ).
Route B: The "Hyper-Activated" Risk

In Step 2 of Route B, we brominate 4-butoxybenzoic acid.

  • Electronic Effect: The butoxy group is a strong activator (+M effect).

  • Kinetic Impact: The rate of bromination is extremely fast. However, the rate constant for the second bromination (

    
    ) to form the 3,5-dibromo species is dangerously close to the first rate constant (
    
    
    
    ).
  • Data Support: Literature on phenol bromination indicates that blocking the second ortho position without over-bromination requires cryogenic conditions or highly specific brominating agents (e.g., tetrabutylammonium tribromide), which scale poorly.

Comparative Data Summary
ParameterRoute A (Recommended)Route B (Alternative)
Rate Limiting Step Alkylation (

)
Purification (removal of di-bromo)
Reaction Order Second Order (Substrate + Alkyl Halide)Pseudo-First Order (Bromine)
Selectivity >98% (Regiochemistry set by OH)~85% (Competes with 3,5-dibromo)
Solvent Dependency High (Requires DMF/DMSO for speed)Low (Works in AcOH/CHCl3)
Temp.[1] Sensitivity Moderate (Requires heat: 60-80°C)High (Requires cooling: 0-5°C)

Detailed Experimental Protocols

The following protocols are designed for Route A , optimized for kinetic efficiency using a polar aprotic solvent system.

Step 1: Regioselective Bromination

Target: 3-Bromo-4-hydroxybenzoic acid

Principle: Utilizing the directing power of the hydroxyl group while the carboxylic acid deactivates the meta-positions, ensuring substitution occurs only at the 3-position.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr).

  • Dissolution: Charge 4-hydroxybenzoic acid (0.5 mol, 69.0 g) and Glacial Acetic Acid (350 mL). Stir until dissolved.

  • Bromine Addition: Cool to 15°C. Add a solution of Bromine (0.52 mol, 83.1 g) in Acetic Acid (50 mL) dropwise over 60 minutes.

    • Kinetic Note: Slow addition prevents local high concentrations of

      
      , minimizing di-bromination even though the ring is deactivated by COOH.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by HPLC (C18 column, MeOH/Water/0.1% TFA).

    • Endpoint: <1% starting material.

  • Workup: Pour the mixture into ice water (1.5 L) with vigorous stirring. A white precipitate forms.[2][3]

  • Purification: Filter the solid. Wash with water (3 x 200 mL) to remove acetic acid. Recrystallize from dilute ethanol if necessary.

  • Yield: Expect ~70-75% (White crystalline solid).

Step 2: Williamson Ether Synthesis (Kinetically Optimized)

Target: 3-Bromo-4-butoxybenzoic acid

Principle: Overcoming the nucleophilic deactivation of the brominated phenol using a "naked anion" approach in DMF.

  • Reagents:

    • 3-Bromo-4-hydroxybenzoic acid (0.1 mol, 21.7 g)

    • n-Butyl bromide (0.25 mol, 34.2 g) — Excess drives kinetics.

    • Potassium Carbonate (

      
      ), anhydrous (0.25 mol, 34.5 g) — Milled to increase surface area.
      
    • Solvent: N,N-Dimethylformamide (DMF), 100 mL.

  • Procedure:

    • Combine the acid and

      
       in DMF. Stir at RT for 30 mins to form the dipotassium salt (carboxylate and phenoxide).
      
    • Add n-butyl bromide in one portion.

    • Heat: Raise temperature to 80°C .

    • Kinetic Check: At 60°C, reaction time is ~12h. At 80°C, reaction time drops to ~4h due to the Arrhenius relationship. Do not exceed 100°C to avoid esterification of the carboxylate (O-alkylation vs COO-alkylation competition).

  • Hydrolysis (In-situ): The reaction likely produces the butyl ester-ether (due to excess alkyl halide). Add 20% NaOH (aq) (50 mL) and heat at 60°C for 1 hour to hydrolyze the ester back to the acid.

  • Workup:

    • Cool to RT. Pour into water (500 mL).

    • Acidify with HCl (6N) to pH 1. The product precipitates.[2]

    • Extract with Ethyl Acetate if oil forms, or filter if solid.

  • Validation:

    • 1H NMR (DMSO-d6): Check for triplet at

      
       ~4.1 ppm (OCH2) and disappearance of phenolic OH.
      

Kinetic Visualization

The choice of solvent in Step 2 is the critical kinetic lever. The diagram below illustrates the energy landscape modification when switching from a protic solvent (Methanol) to a polar aprotic solvent (DMF).

ReactionKinetics Solvent Effect on Activation Energy (Step 2: Alkylation) Reactants Reactants (Ph-O⁻ + Bu-Br) TS_Protic Transition State (Protic Solvent) High Solvation of Anion Reactants->TS_Protic High Ea (Slow) TS_Aprotic Transition State (DMF) 'Naked' Anion Reactants->TS_Aprotic Lower Ea (Fast) Product Product (Ether) TS_Protic->Product TS_Aprotic->Product

Figure 2: Kinetic profile of the Williamson Ether Synthesis. In protic solvents (red path), hydrogen bonding stabilizes the reactant phenoxide, increasing the energy barrier. In DMF (green path), the anion is less stabilized, lowering the activation energy.

Troubleshooting & Optimization

IssueKinetic CauseCorrective Action
Low Yield (Step 2) Competition with E2 elimination (if temp > 100°C) or incomplete reaction.Maintain temp at 80°C; Ensure

is finely milled to increase heterogeneous reaction surface area.
Di-bromo impurity (Step 1) Localized high concentration of

.[4]
Improve agitation; Dilute

further in AcOH; Lower addition temp to 0-5°C.
Ester formation Carboxylate alkylation competes with Phenoxide alkylation.Unavoidable with excess alkyl halide. Include the saponification (NaOH hydrolysis) step in the workup as standard protocol.

References

  • Preparation of 3-bromo-4-hydroxybenzoic acid

    • Source: PubChem & Patent Liter
    • Context: Describes the standard bromination of hydroxybenzoic esters and acids, highlighting the regioselectivity issues.
    • Link:

  • Kinetics of Williamson Ether Synthesis

    • Source: Royal Society of Chemistry (RSC)
    • Context: Detailed analysis of solvent effects (DMF vs Methanol)
    • Link:

  • Bromination Kinetics of Activated Phenols

    • Source: ResearchGate (Kinetics of bromination of o-hydroxy benzoic acid).[5]

    • Context: Discusses the catalytic effect of bromide ions and the activation energy reduction in phenol bromin
    • Link:

  • General Protocol for Alkylating Deactivated Phenols

    • Source: University of Richmond / BenchChem.
    • Context: Standard operating procedures for Williamson synthesis using polar aprotic solvents to enhance nucleophilicity.[6]

    • Link:

Sources

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